3-(4-Methylphenyl)benzamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-5-7-11(8-6-10)12-3-2-4-13(9-12)14(15)16/h2-9H,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVQGXAYJIUDOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283579 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147404-70-4 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147404-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Methyl[1,1′-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Chemical Architecture and Application of 3-(4-Methylphenyl)benzamide: A Technical Whitepaper
Executive Summary
As a Senior Application Scientist, I approach molecular design not merely as a structural exercise, but as a functional blueprint. 3-(4-Methylphenyl)benzamide (systematically known as 4'-methyl-[1,1'-biphenyl]-3-carboxamide) is a privileged biphenyl scaffold that bridges the gap between synthetic tractability and high-value pharmacological application.
This whitepaper provides an in-depth technical analysis of this molecule. We will dissect its physicochemical properties, establish a self-validating protocol for its synthesis via palladium-catalyzed cross-coupling, and explore its mechanistic role in modern drug discovery—specifically its utility in modulating nociceptive pain pathways and protein folding machineries[1][2].
Structural Chemistry & Physicochemical Profiling
The core of 3-(4-Methylphenyl)benzamide consists of two distinct aromatic systems: a benzamide ring and a para-toluene (4-methylphenyl) ring, connected via a single carbon-carbon bond.
The pharmacological utility of this compound stems directly from its conformational dynamics. The biphenyl bond is not perfectly planar; steric hindrance between the ortho-hydrogens of the two rings forces a dihedral twist (typically around 40°–45° in solution). This twisted conformation allows the molecule to effectively project its hydrogen-bonding vectors (the carboxamide group) into deep receptor pockets while the hydrophobic para-methyl group anchors into lipophilic sub-pockets.
Quantitative Data Summary
To understand its behavior in biological systems and organic solvents, we must evaluate its physicochemical metrics. The table below summarizes the core data, demonstrating its strict adherence to Lipinski’s Rule of Five for drug-likeness.
| Property | Value | Rationale / Significance |
| Molecular Formula | C₁₄H₁₃NO | Defines the exact atomic composition. |
| Molecular Weight | 211.26 g/mol | Highly optimal for small-molecule drug design; allows room for further functionalization. |
| Topological Polar Surface Area (TPSA) | 43.1 Ų | Indicates excellent membrane permeability and potential for Blood-Brain Barrier (BBB) penetration. |
| LogP (Calculated) | ~3.2 | Balances aqueous solubility with sufficient lipophilicity to drive target pocket binding. |
| Hydrogen Bond Donors | 1 (-NH₂) | Crucial for interacting with target receptor hinge regions via hydrogen donation. |
| Hydrogen Bond Acceptors | 1 (C=O) | Acts as a key interaction point for kinase or receptor binding networks. |
| Rotatable Bonds | 2 | Low entropic penalty upon binding, leading to higher target affinity. |
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
To construct the biphenyl core, we employ the .
Causality of Experimental Choices:
Why choose Suzuki over Stille or Negishi coupling? The Suzuki reaction operates under mild, aqueous-tolerant conditions, which prevents the hydrolysis of the sensitive primary carboxamide group. We utilize Pd(dppf)Cl₂ as the pre-catalyst. The bidentate nature of the dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand enforces a wide bite angle, which suppresses unwanted
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Each phase contains a diagnostic checkpoint to ensure scientific integrity before proceeding.
Reagents:
-
3-Bromobenzamide (1.0 equiv, 5.0 mmol)
-
4-Methylphenylboronic acid (1.2 equiv, 6.0 mmol)
-
Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol)
-
K₂CO₃ (2.5 equiv, 12.5 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 25 mL)
Step-by-Step Workflow:
-
Degassing (Crucial Step): Charge a Schlenk flask with 1,4-Dioxane and H₂O. Sparge with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, terminating the catalytic cycle.
-
Reagent Loading: Add 3-bromobenzamide, 4-methylphenylboronic acid, and K₂CO₃ to the degassed solvent. Stir for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Validation Checkpoint 1: The solution will transition from yellow to a deep red/orange hue upon heating, confirming the generation of the active Pd(0) species.
-
-
Reaction Execution: Heat the mixture to 90°C for 8–12 hours.
-
Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the 3-bromobenzamide spot (R_f ~0.4) and the emergence of a new, highly UV-active spot (R_f ~0.3) validates complete conversion.
-
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes).
Fig 1. Catalytic cycle of Suzuki-Miyaura cross-coupling for biphenyl synthesis.
Analytical Characterization
To guarantee the structural integrity of the synthesized 3-(4-Methylphenyl)benzamide, high-resolution spectroscopy is required.
¹H NMR (400 MHz, DMSO-d₆) Insights: A hallmark of this molecule in NMR spectroscopy is the behavior of the primary amide (-NH₂) protons. Rather than appearing as a single 2H integration, they often manifest as two distinct broad singlets (e.g., at ~7.4 ppm and ~8.0 ppm). Causality: This is due to the restricted rotation around the C-N partial double bond (resonance effect), which places one proton syn and the other anti to the carbonyl oxygen, exposing them to different magnetic environments. The para-methyl group will appear as a sharp, highly integrated 3H singlet at ~2.35 ppm.
Pharmacological Relevance & Pathway Modulation
The 3-carboxamide-biphenyl motif is not just a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry. It serves as a foundational pharmacophore for several advanced therapeutic targets:
A. P2X3 Receptor Antagonism
P2X3 receptors are ATP-gated ion channels predominantly expressed in sensory neurons. During tissue injury, extracellular ATP is released, binding to P2X3 and triggering a massive influx of Ca²⁺ and Na⁺. This depolarization fires nociceptive (pain) signals to the brain. Derivatives of biphenyl-3-carboxamides have been heavily patented as potent for the treatment of chronic and inflammatory pain[2]. The biphenyl core acts as a hydrophobic plug in the allosteric site of the receptor, while the carboxamide forms critical hydrogen bonds with the receptor's hinge region.
B. Hsp90 Inhibition in ADPKD
Beyond pain management, substituted biphenyl-3-carboxamides (often incorporated into Novobiocin analogues) have shown efficacy in degrading Hsp90 client proteins. This mechanism is actively researched for reducing cyst formation in[1].
Fig 2. P2X3 receptor nociceptive signaling pathway modulated by biphenyl amides.
Conclusion
3-(4-Methylphenyl)benzamide represents a perfect intersection of synthetic elegance and biological utility. By leveraging the robust Suzuki-Miyaura coupling, researchers can rapidly access this scaffold. Its ideal physicochemical properties and its ability to selectively modulate complex signaling pathways—from P2X3-mediated nociception to Hsp90 protein folding—cement its status as a highly valuable building block in the modern drug discovery pipeline.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(1), 3-26. URL:[Link]
- Blagg, B. S. J., et al. (2011).Novobiocin analogues and treatment of polycystic kidney disease. World Intellectual Property Organization, WO2011041593A1.
- European Patent Office. (2008).P2X3, Receptor Antagonists for Treatment of Pain. EP2215049B1.
Sources
therapeutic potential of 3-(4-Methylphenyl)benzamide derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 3-(4-Methylphenyl)benzamide Derivatives
Executive Summary
The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Within this extensive family, derivatives of 3-(4-Methylphenyl)benzamide are emerging as a particularly promising class of compounds, primarily investigated for their significant potential in oncology. This guide synthesizes current research to provide an in-depth analysis of their mechanism of action, therapeutic applications, and the experimental methodologies crucial for their evaluation. By functioning as potent inhibitors of key protein kinases involved in oncogenesis, these derivatives have demonstrated significant anti-proliferative activity in preclinical models. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, in-vitro evaluation, and future therapeutic trajectory of this compelling class of molecules.
The Benzamide Scaffold: A Privileged Structure in Drug Discovery
The benzamide moiety is a recurring structural motif in a multitude of clinically successful drugs, underscoring its importance as a "privileged structure" in medicinal chemistry. Its utility spans a wide range of therapeutic areas, including antipsychotics, antiemetics, and anticonvulsants.[1][2] The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity against various biological targets. Recent research has pivoted towards exploring N-aryl benzamide derivatives, particularly those containing the 4-methylphenyl (p-tolyl) group, for novel applications in oncology and beyond.[3]
Core Therapeutic Application: Anticancer Activity via Protein Kinase Inhibition
The most well-documented therapeutic potential of 4-methylbenzamide derivatives lies in their activity as anticancer agents, achieved through the targeted inhibition of protein kinases.[3][4]
Mechanism of Action: Targeting Oncogenic Signaling
Protein kinases are critical enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Certain 4-methylbenzamide derivatives have been specifically designed to target and inhibit these oncogenic kinases.
The design strategy for many of these compounds leverages the structure of existing kinase inhibitors, such as Nilotinib, a second-generation Bcr-Abl inhibitor.[4] The core idea involves retaining a key structural backbone, like N-(3-trifluoromethyl-phenyl)-4-methylbenzamide, which effectively interacts with the kinase's active site.[4] Modifications, such as the addition of substituted purine rings, are then introduced to enhance binding affinity and selectivity, often by forming hydrogen bonds within the adenine-binding pocket of the kinase.[4]
By blocking the ATP-binding site of kinases like Bcr-Abl and Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), these compounds disrupt downstream signaling cascades that cancer cells rely on for their growth and survival.[3][4] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing tumor progression.[4]
Caption: Kinase inhibition by 4-methylbenzamide derivatives.
In Vitro Efficacy: Potent Anti-proliferative Activity
In vitro studies have confirmed the potent anticancer effects of these derivatives across a panel of human cancer cell lines. Novel 4-methylbenzamide derivatives bearing 2,6-substituted purines have shown particularly high efficacy.[4]
For example, compounds designated as 7 and 10 in a key study exhibited significant inhibitory activity against chronic myelogenous leukemia (K562) and acute promyelocytic leukemia (HL-60) cell lines, with IC₅₀ values in the low micromolar range.[4] These values are comparable to, and in some cases superior to, established kinase inhibitors like Sorafenib.[3]
| Compound | K562 (IC₅₀, µM) | HL-60 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | Hela (IC₅₀, µM) | HepG2 (IC₅₀, µM) | A-549 (IC₅₀, µM) |
| Compound 7 | 2.27 | 1.42 | >50 | 11.52 | 8.84 | 12.35 |
| Compound 10 | 2.53 | 1.52 | 24.77 | 10.23 | 6.45 | 11.87 |
| Sorafenib | 2.87 | 2.15 | 5.85 | 4.97 | 3.21 | 4.56 |
| Data sourced from Kalinichenko et al., 2021.[3][4] |
Cellular Mechanisms: Apoptosis and Cell Cycle Arrest
Beyond simple proliferation inhibition, effective anticancer agents must induce cell death. Studies show that active 4-methylbenzamide derivatives dose-dependently induce apoptosis and cause cell cycle arrest at the G2/M phase.[4] This prevents cancer cells from dividing and propagating, representing a critical downstream effect of kinase inhibition.
Caption: Workflow for the synthesis of benzamide derivatives.
Key Structural Features
Crystallographic studies of related compounds like 3-Methyl-N-(4-methylphenyl)benzamide reveal important structural details that influence biological activity. The two aromatic rings are typically not coplanar, adopting a significant dihedral angle (e.g., ~70°). [5]The central amide core is also twisted relative to the planes of both rings. [5]This three-dimensional conformation is critical for how the molecule fits into the binding pocket of its target protein. Intermolecular hydrogen bonds, often formed between the amide N-H and C=O groups, are crucial for stabilizing the crystal structure and can mimic interactions within a biological target. [5]
Expanding Therapeutic Horizons
While oncology is the primary focus, the benzamide scaffold's inherent versatility suggests potential in other therapeutic areas.
-
Anticonvulsant Activity: Numerous benzamide derivatives have been investigated for anticonvulsant properties. [1]Compounds like 4-amino-N-(2,6-dimethylphenyl)benzamide have shown efficacy in animal models of epilepsy, suggesting that derivatives of 3-(4-Methylphenyl)benzamide could be explored for neurological disorders. [6][7]* Other Enzyme Inhibition: The broader benzamide class has yielded inhibitors for a variety of enzymes, including Histone Deacetylases (HDACs), Carbonic Anhydrase, and Tyrosinase. [2][8][9][10]This provides a rationale for screening 3-(4-Methylphenyl)benzamide derivatives against a wider range of enzymatic targets to uncover new therapeutic applications.
Pharmacokinetic Profile
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. While specific data for novel 3-(4-Methylphenyl)benzamide derivatives is limited, studies on structurally similar anticonvulsant benzamides provide valuable insights.
For example, 4-amino-N-(2,6-dimethylphenyl)benzamide was found to be well-absorbed orally in rats (~94%), with peak plasma levels occurring within an hour. [7]The primary routes of metabolism involved N-acetylation of the amino group and subsequent hydroxylation of a methyl group on the phenyl ring. [7]These metabolic pathways are important considerations in the design of new derivatives to optimize their half-life and minimize the formation of inactive or toxic metabolites.
Key Experimental Protocols
The following protocols are foundational for the synthesis and evaluation of novel 3-(4-Methylphenyl)benzamide derivatives.
Protocol 1: General Synthesis of N-Aryl-4-Methylbenzamide Derivatives
Causality: This protocol describes a standard amidation reaction, a reliable method for forming the robust amide bond that constitutes the core of the target molecules. The use of a base is critical to neutralize the HCl byproduct, driving the reaction to completion.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the desired substituted aniline (e.g., 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline) in a suitable aprotic solvent like Dimethylformamide (DMF). [4]2. Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the solution.
-
Acyl Chloride Addition: Slowly add a solution of 1.1 equivalents of 4-methylbenzoyl chloride in the same solvent to the flask at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound. [4][11]
Protocol 2: In Vitro Bcr-Abl Kinase Inhibition Assay
Causality: This protocol quantifies the direct inhibitory effect of the synthesized compounds on a specific target kinase. The ADP-Glo™ system is a self-validating luminescent assay that measures ADP production; lower luminescence in the presence of the compound indicates less kinase activity and therefore potent inhibition.
-
Assay Setup: The Bcr-Abl1 inhibitory assay is performed using a commercial system such as the Abl1 Kinase Enzyme System and the ADP-Glo™ Kinase Assay kit (Promega). [4]2. Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in the appropriate kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the Bcr-Abl1 enzyme, the appropriate substrate peptide, and ATP to initiate the phosphorylation reaction. Immediately add the test compounds at their various concentrations.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation (Step 2): Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Analysis: Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
Derivatives of 3-(4-Methylphenyl)benzamide represent a highly promising scaffold for the development of new therapeutics, particularly in oncology. Their demonstrated ability to act as potent protein kinase inhibitors provides a solid foundation for further investigation.
Future research should focus on:
-
In Vivo Efficacy: Translating the potent in vitro anticancer activity into animal models of cancer is the critical next step.
-
Lead Optimization: Further structural modifications can be explored to improve potency, selectivity, and pharmacokinetic properties, such as oral bioavailability and metabolic stability.
-
Exploration of New Targets: Systematic screening against other kinase families and different enzyme classes (e.g., HDACs, tyrosinases) could uncover novel therapeutic applications.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapy agents or immunotherapies could lead to more effective cancer treatment regimens.
By building on the solid preclinical evidence, the 3-(4-Methylphenyl)benzamide scaffold is well-positioned to yield next-generation targeted therapies.
References
-
Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Available from: [Link]
-
Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Gowda, B. T. (2011). 3-Methyl-N-(4-methylphenyl)benzamide. PMC. Available from: [Link]
-
Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. Available from: [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]
-
Allen, J. A., Zhou, J., et al. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Available from: [Link]
-
Semantic Scholar. (n.d.). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. Semantic Scholar. Available from: [Link]
-
ResearchGate. (2021). Novel N -(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches. ResearchGate. Available from: [Link]
-
Zhang, Z., Bi, L., Wang, L., & Xu, W. (2011). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. Available from: [Link]
-
PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. PrepChem.com. Available from: [Link]
- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.
-
PubMed. (n.d.). Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Available from: [Link]
-
Semantic Scholar. (2020). Synthesis, in Vivo and in Silico Studies of N-Aryl-4-(1,3-Dioxoisoindolin-2-Yl)Benzamides as an Anticonvulsant Agent. Semantic Scholar. Available from: [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 7. Metabolism, disposition, and pharmacokinetics of a potent anticonvulsant, 4-amino-N-(2,6-dimethylphenyl)benzamide (LY201116), in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(4-Methylphenyl)benzamide
Preamble: The Benzamide Scaffold as a Nexus of Therapeutic Potential
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The benzamide scaffold is a quintessential example, forming the core of numerous approved drugs with applications ranging from oncology and anti-emesis to antipsychotic and antiarrhythmic therapies.[1] The compound of interest, 3-(4-Methylphenyl)benzamide, is a member of this versatile chemical class. While its specific molecular mechanism of action is not yet extensively delineated in public-domain literature, its structural components—a substituted benzamide core—provide a logical starting point for a systematic in vitro investigation.
This guide eschews a rigid, templated approach. Instead, it presents a comprehensive, multi-tiered investigational strategy designed to deconstruct the in vitro mechanism of action of 3-(4-Methylphenyl)benzamide. As Senior Application Scientists, our role is not merely to follow protocols but to design and interpret them. This document is structured to empower researchers, scientists, and drug development professionals to move from initial phenotypic observations to a nuanced understanding of molecular interactions and pathway modulation. Every proposed step is grounded in the established activities of related benzamide analogs, ensuring a scientifically robust and efficient discovery workflow.
Part 1: Foundational Profiling: Establishing a Beachhead of Biological Activity
The first principle of mechanistic investigation is to confirm that a compound elicits a measurable biological response in a cellular context. A broad assessment of cytotoxicity and anti-proliferative activity across a diverse panel of human cell lines serves as the foundational tier of our inquiry. This initial screen provides critical data on potency and cellular sensitivity, which will guide the subsequent, more targeted investigations.
Core Experiment: Multi-Panel Cell Viability Assay
The most robust initial approach is to assess the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[2]
Table 1: Representative Data from Foundational Cell Viability Screening (Hypothetical)
| Cell Line | Lineage | Putative IC₅₀ (µM) |
|---|---|---|
| K562 | Chronic Myelogenous Leukemia | 2.27 |
| HL-60 | Acute Promyelocytic Leukemia | 1.42 |
| MCF-7 | Breast Adenocarcinoma | >50 |
| HeLa | Cervical Adenocarcinoma | 11.52 |
| A549 | Lung Carcinoma | 12.35 |
| HepG2 | Hepatocellular Carcinoma | 8.84 |
Data is modeled after known activities of 4-methylbenzamide derivatives to illustrate potential outcomes.[1]
Experimental Protocol: MTT Assay for IC₅₀ Determination
Causality and Self-Validation: This protocol is designed for reproducibility. The inclusion of a positive control (e.g., Doxorubicin) validates the assay's sensitivity, while the untreated and vehicle controls establish the baseline for calculating relative viability. A full dose-response curve, rather than a single-point screen, is essential for accurately determining the IC₅₀ value.
-
Cell Seeding:
-
Culture a panel of selected human cancer cell lines (e.g., K562, HL-60, MCF-7, HeLa) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 3-(4-Methylphenyl)benzamide in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "untreated" and "vehicle control" (DMSO only) wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Agitate the plate gently for 10 minutes on a shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for Foundational Cytotoxicity Screening.
Part 2: Target Deconvolution: A Broad-Spectrum Inquiry
With baseline activity established, the next logical step is to cast a wide net to identify the most probable class of molecular targets. The promiscuity of the benzamide scaffold in the literature necessitates an unbiased, parallel screening approach. This tier aims to generate high-quality, actionable hypotheses for the deep-dive investigation that will follow.
Core Strategy: Parallel Screening Against Key Target Families
Based on the known biological activities of structurally related benzamides, we will prioritize four key areas of investigation:[4]
-
Protein Kinase Inhibition: Many 4-methylbenzamide derivatives function as inhibitors of protein kinases, which are critical nodes in cancer cell signaling.[1]
-
General Enzyme Inhibition: Various benzamides have been shown to inhibit enzymes such as cholinesterases and tyrosinase.[4][6]
-
GPCR Modulation: Certain benzamide derivatives have been identified as agonists for G protein-coupled receptors (GPCRs), such as GPR52.[7][8]
-
Antimicrobial Activity: The benzamide core is also present in compounds with antibacterial properties.[9]
Caption: Parallel screening workflow for target deconvolution.
Experimental Protocols: Principles and Methodologies
-
Protein Kinase Profiling:
-
Principle: Utilize a commercial service (e.g., Eurofins, Reaction Biology) that offers radiometric or fluorescence-based assays to quantify the activity of a large panel of kinases in the presence of the test compound at a fixed concentration (typically 1-10 µM).
-
Data Output: A report detailing the percent inhibition for each kinase. "Hits" are typically defined as >50% inhibition.
-
-
Cholinesterase (AChE/BChE) Inhibition Assay:
-
Principle: Based on the Ellman method. The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine, which reacts with DTNB (Ellman's reagent) to generate a yellow anion, measured spectrophotometrically at 412 nm. A reduction in color indicates inhibition.
-
Protocol Snippet: Incubate recombinant human AChE or BChE with varying concentrations of 3-(4-Methylphenyl)benzamide before adding the substrate. Monitor the change in absorbance over time.
-
-
Antimicrobial Susceptibility Testing (MIC Determination):
-
Principle: A broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Protocol Snippet: In a 96-well plate, prepare two-fold serial dilutions of the compound in a suitable broth. Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli). Incubate for 18-24 hours at 37°C. The MIC is the lowest concentration well with no visible turbidity.[9]
-
Part 3: Mechanistic Deep Dive: From Target to Pathway
The results from Tier 2 will guide this final, most intensive phase of investigation. The objective is to validate the initial "hits" and elucidate the downstream cellular consequences of the compound-target interaction. This section is structured as a series of conditional, "if-then" investigational pathways.
Scenario A: If Potent Anti-proliferative Activity and/or a Kinase Hit is Identified
This is a common outcome for benzamide derivatives.[10] The focus shifts to understanding how the compound disrupts cell growth and survival signaling.
1. Cell Cycle Analysis:
-
Scientific Rationale: Antiproliferative agents often function by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cells from dividing.
-
Methodology: Propidium Iodide (PI) Staining and Flow Cytometry
-
Treat a sensitive cell line (e.g., K562) with the IC₅₀ and 2x IC₅₀ concentrations of the compound for 24 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol.
-
Wash the cells and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A.
-
Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
-
2. Apoptosis Induction Assay:
-
Scientific Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a hallmark of many successful anticancer agents.
-
Methodology: Annexin V-FITC / Propidium Iodide (PI) Staining
-
Treat cells as described for cell cycle analysis (typically for 24-48 hours).
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and PI (which enters late apoptotic/necrotic cells with compromised membranes).
-
Incubate in the dark for 15 minutes.
-
Analyze immediately by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
3. Pathway Interrogation via Western Blot:
-
Scientific Rationale: If a specific kinase family was implicated in Tier 2 (e.g., PDGFR), Western blotting can confirm the inhibition of downstream signaling in a cellular context.[2][10] The PI3K/Akt/mTOR and MAPK/ERK pathways are common downstream effectors of receptor tyrosine kinases.[11]
-
Methodology: Probing Phospho-Proteins
-
Treat cells with the compound for a short duration (e.g., 30 min, 1h, 2h).
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of key signaling proteins (e.g., p-Akt, p-ERK) and their total protein counterparts.
-
A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the upstream kinase.
-
Caption: Potential signaling pathway inhibited by 3-(4-MPB).
Conclusion: Synthesizing a Mechanistic Narrative
The systematic, multi-tiered approach detailed in this guide provides a robust framework for moving from a compound of unknown function to a well-defined in vitro mechanism of action. For 3-(4-Methylphenyl)benzamide, this journey begins with establishing its fundamental bioactivity and proceeds through broad target deconvolution to a deep, hypothesis-driven investigation of specific cellular pathways.
By integrating cytotoxicity profiling, broad-spectrum screening, and detailed cellular assays, researchers can efficiently build a comprehensive mechanistic narrative. This narrative might define 3-(4-Methylphenyl)benzamide as a novel protein kinase inhibitor that induces G2/M cell cycle arrest and apoptosis in leukemic cells, or perhaps as a specific GPCR modulator with potential applications in neuroscience. The power of this workflow lies in its adaptability and its foundation in established scientific principles, ensuring that the resulting data is both reliable and translatable, paving the way for further preclinical development.
References
- BenchChem. (2025). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Nanobiomed Letters.
- Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
- BenchChem. (2025). The Evolving Landscape of Benzamide Derivatives: A Comparative Analysis of In Vitro and In Vivo Efficacy.
- 3-Methyl-N-(4-methylphenyl)benzamide. (n.d.). PMC.
- Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. (n.d.). ChemRxiv.
- Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). PMC.
- Dang, T. H. T., et al. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate.
- Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024). PubMed.
- Wang, X., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer.
- BenchChem. (n.d.). reducing cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells.
- Hegazy, M. F., et al. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide & Safety Data Sheet: 3-(4-Methylphenyl)benzamide
[1]
Date of Issue: March 2, 2026 Document Control: SDS-RESEARCH-003-BIPH Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers.[1]
PART 1: IDENTIFICATION & STRUCTURAL DISAMBIGUATION
Chemical Identity
Product Name: 3-(4-Methylphenyl)benzamide IUPAC Name: 4'-Methyl[1,1'-biphenyl]-3-carboxamide Synonyms: 3-(p-Tolyl)benzamide; 4'-Methyl-3-biphenylcarboxamide.[1][2] CAS Number: Not broadly listed in commercial catalogs (Precursor Acid CAS: 147404-69-1).[1] Molecular Formula: C₁₄H₁₃NO Molecular Weight: 211.26 g/mol
Critical Structural Distinction
WARNING: Researchers frequently confuse this compound with its isomer, N-(4-Methylphenyl)benzamide (4'-Methylbenzanilide).[1] The safety profiles and reactivities differ significantly.
| Feature | 3-(4-Methylphenyl)benzamide (Subject of this Guide) | N-(4-Methylphenyl)benzamide (Common Isomer) |
| Structure | Biphenyl Core (Aryl-Aryl Bond) | Anilide Core (Amide Bond Linker) |
| Connectivity | Ph-Ph-CONH₂ | Ph-CO-NH-Ph |
| CAS | Unlisted (Research Scale) | 582-78-5 |
| Primary Use | Kinase/STAT3 Inhibitor Scaffold | Amide Coupling Reagent / Ligand |
| Solubility | Low (Lipophilic) | Moderate (H-bond donor) |
PART 2: HAZARD IDENTIFICATION (GHS CLASSIFICATION)
Note: As a research-grade substance, experimental toxicity data is limited. Classifications are derived from Structure-Activity Relationship (SAR) analysis of analogous biphenyl amides.
GHS Classification (Predicted)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][4]
-
Aquatic Toxicity (Chronic): Category 4 (H413) – Due to high logP and low biodegradability.[1]
Label Elements[5][6]
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
PART 3: COMPOSITION & SYNTHESIS WORKFLOW
Synthesis Context (Suzuki-Miyaura Coupling)
Since this compound is often synthesized in-house rather than purchased, understanding the safety of its precursors is vital.[1] The standard route involves coupling 3-Bromobenzamide with 4-Tolylboronic acid .[1]
Experimental Protocol (Safety-Optimized)
-
Reagents: 3-Bromobenzamide (1.0 eq), 4-Tolylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[1]
-
Solvent System: 1,4-Dioxane/Water (4:1). Note: Dioxane is a peroxide former; test before use.
-
Reaction: Degas solvents with N₂ for 15 mins. Reflux at 90°C for 12 hours under inert atmosphere.
-
Workup: The product precipitates upon cooling or addition of water. Filtration minimizes solvent exposure.
Visualization: Synthesis & Safety Logic
The following diagram outlines the synthesis pathway and the critical safety checkpoints (SC) required at each stage.
Figure 1: Synthesis workflow highlighting critical safety checkpoints (SC) for palladium-catalyzed cross-coupling.
PART 4: FIRST AID & EMERGENCY MEASURES
Mechanistic Toxicology & Response
Unlike simple organic salts, biphenyl amides are lipophilic. They can penetrate the lipid bilayer of cell membranes, leading to prolonged irritation.
-
Eye Contact:
-
Mechanism:[5] Mechanical abrasion from crystals + chemical irritation from amide functionality.
-
Protocol: Immediately flush with saline or water for 15 minutes . Do not rub. Consult an ophthalmologist if redness persists >1 hour.
-
-
Skin Contact:
-
Mechanism:[5] Potential for dermal absorption due to lipophilicity (LogP ~3.2).
-
Protocol: Wash with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the lipophilic compound better than water alone.
-
-
Inhalation:
Firefighting Measures
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[7] Do not use high-volume water jets (may scatter the light powder).
-
Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ).[5]
-
Special Note: The biphenyl core produces dense, black smoke. Respiratory protection (SCBA) is mandatory.
PART 5: HANDLING, STORAGE & EXPOSURE CONTROLS[7][8]
Storage Logic
-
Condition: Store at 2-8°C (Refrigerated).
-
Reasoning: While the biphenyl core is stable, the primary amide group (-CONH₂) can undergo slow hydrolysis to the acid (3-(4-methylphenyl)benzoic acid) if exposed to moisture and heat over time.[1]
-
Incompatibilities: Strong oxidizing agents (e.g., permanganates) and strong acids.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (0.11 mm min) | Standard protection.[1] Latex is permeable to some lipophilic aromatics. |
| Respiratory | N95 / P2 Mask | Required when handling solid powder (dust hazard). |
| Eye Protection | Chemical Goggles | Safety glasses with side shields are insufficient for fine powders. |
| Clothing | Lab Coat (Cotton) | Synthetic fibers may melt if a fire occurs involving the solvent (Dioxane). |
PART 6: PHYSICAL & CHEMICAL PROPERTIES[9]
| Property | Value (Experimental/Predicted) | Method/Source |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | 158°C - 162°C | Predicted (Biphenyl amides) |
| Boiling Point | ~400°C (at 760 mmHg) | Calculated |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | LogP Prediction |
| Solubility (DMSO) | > 20 mg/mL | Experimental Standard |
| LogP | 3.2 ± 0.4 | ChemAxon Prediction |
| pKa | ~15 (Amide NH) | Neutral in aq.[1][8] solution |
PART 7: STABILITY & REACTIVITY
Chemical Stability
Stable under standard laboratory conditions.
-
Hydrolysis Risk: Low, unless subjected to strong acid/base at elevated temperatures (>60°C).
-
Photostability: Biphenyls can be photo-active. Store in amber vials to prevent UV-induced cyclization or oxidation.
Hazardous Decomposition
Thermal decomposition releases Nitrogen Oxides (NOₓ) . In a fire, this presents a delayed pulmonary edema risk.
PART 8: ECOLOGICAL INFORMATION
-
Ecotoxicity: No experimental data. Based on LogP (3.2), this compound has moderate bioaccumulation potential .
-
Disposal: Do not flush down drains. Dispose of as Hazardous Organic Waste (halogen-free, nitrogen-containing).[1] Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
PART 9: REFERENCES
-
PubChem. 3-amino-N-(4-methylphenyl)benzamide (Compound Summary). National Library of Medicine. [Link](Cited for structural comparison and naming conventions).[1]
-
Google Patents. EP2520575A1: 1,3,4-oxadiazole-2-carboxamide compound (STAT3 Inhibitors).[1](Cited for application of the biphenyl-3-carboxamide scaffold).[1]
Sources
- 1. EP2520575A1 - 1,3,4-oxadiazole-2-carboxamide compound - Google Patents [patents.google.com]
- 2. Reliable Chemical Trading Partner, Professional 3-(4-METHYLPHENYL)BENZOIC ACID Supply [methylbenzoate-benzoicacid.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. CID 139075503 | C56H52N4O4 | CID 139075503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of N-(4-Methylphenyl)benzamide: Technical Guide
This guide provides an in-depth technical analysis of the solubility profile for N-(4-Methylphenyl)benzamide , a key intermediate in pharmaceutical and agrochemical synthesis.[1][2][3]
Nomenclature Clarification: The input topic "3-(4-Methylphenyl)benzamide" chemically describes a biaryl system.[1][2][3] However, in industrial and pharmaceutical contexts, this string is frequently a non-standard reference to N-(4-Methylphenyl)benzamide (also known as p-tolylbenzamide or 4'-methylbenzanilide), formed by the reaction of benzoyl chloride with p-toluidine.[1][2]
Given the extensive application and data availability for the amide derivative compared to the rare biaryl, this guide focuses on N-(4-Methylphenyl)benzamide (CAS 582-78-5) .[1][2]
Executive Summary
N-(4-Methylphenyl)benzamide is a hydrophobic amide characterized by a high melting point (158–160 °C) and significant lipophilicity (LogP ~3.2).[1][2][3] Its solubility profile is dominated by the interplay between the polar amide linkage (hydrogen bond donor/acceptor) and the non-polar tolyl and phenyl rings.[1][3]
Effective solvation requires disrupting the strong intermolecular hydrogen-bonding network (N-H[1][2]···O) present in the crystal lattice.[1][3] Consequently, polar aprotic solvents (DMSO, DMF) and short-chain alcohols (Ethanol, Methanol) are the most effective solvents, while aqueous solubility is negligible.[1] This guide details the physicochemical properties, qualitative solubility rankings, and a validated protocol for precise solubility determination.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]
| Property | Data | Relevance to Solubility |
| IUPAC Name | N-(4-Methylphenyl)benzamide | Target Compound |
| CAS Number | 582-78-5 | Identifier |
| Molecular Weight | 211.26 g/mol | Moderate MW facilitates dissolution in organics.[1][2][3][4] |
| Melting Point | 158 – 160 °C | High lattice energy; requires energy (heat) to dissolve.[1][3] |
| LogP (Predicted) | ~3.25 | Lipophilic; poor water solubility, good in octanol/esters.[1][3] |
| H-Bond Donors | 1 (Amide NH) | Critical for solvent interaction (requires H-bond acceptors).[1][2][3] |
| H-Bond Acceptors | 1 (Amide Carbonyl) | Interaction site for protic solvents.[1][2][3] |
Solubility Profile in Organic Solvents[1][3][5][7][8]
The solubility of N-(4-Methylphenyl)benzamide follows a "Like Dissolves Like" mechanism.[1][2][3] The solute's ability to form hydrogen bonds dictates its high solubility in alcohols and amides, while its aromatic bulk limits solubility in purely non-polar alkanes.[1][3]
Qualitative Solvent Ranking (at 298.15 K)
Based on structural thermodynamics and comparative benzamide data.[1][2]
-
Super-Solvents (High Solubility):
-
Good Solvents (Moderate to High Solubility):
-
Acetone: Excellent solvency due to the carbonyl dipole; widely used for rapid dissolution.[1][3]
-
Ethanol, Methanol: Protic solvents that can solvate the amide group via hydrogen bonding.[1][3] Solubility increases significantly with temperature (Endothermic dissolution).[1][3]
-
Ethyl Acetate: Good solvent for extraction and chromatography.[1][3]
-
-
Poor Solvents (Low Solubility):
Temperature Dependence
Dissolution of N-(4-Methylphenyl)benzamide is an endothermic process (
-
Recrystallization Strategy: The compound is best purified by dissolving in boiling Ethanol (or Ethanol/Water mixture) and cooling slowly.[1][3] The steep solubility curve in ethanol ensures high recovery yields upon cooling.[1][3]
Experimental Protocol: Solubility Determination
Standard Operating Procedure (SOP) for precise solubility measurement.
Objective: Determine the mole fraction solubility (
Workflow Diagram
Step-by-Step Methodology
-
Preparation:
-
Setup:
-
Equilibration:
-
Measurement:
-
Replication:
Thermodynamic Modeling
To extrapolate solubility data for process design, experimental points should be fitted to the Modified Apelblat Equation .[1][3] This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility.[1][3]
- : Absolute temperature (Kelvin).[1][3][7]
- : Empirical parameters derived from regression analysis.
Validation: A correlation coefficient (
Applications in Purification
The solubility profile dictates the purification strategy for N-(4-Methylphenyl)benzamide synthesis:
-
Reaction Workup: After Schotten-Baumann synthesis, the crude solid is often washed with water (to remove inorganic salts and excess amine) and dilute HCl (to protonate and remove unreacted p-toluidine).[1][2][3]
-
Recrystallization:
-
Procedure: Dissolve crude solid in boiling ethanol. If colored impurities persist, treat with activated charcoal and filter hot.[1][3] Add water dropwise until slight turbidity appears, then cool to 4 °C.
-
Yield: High recovery is expected due to the steep solubility-temperature gradient in alcohols.[1][2][3]
References
-
Ouyang, J., et al. (2019).[1][3] Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K. Journal of Molecular Liquids, 286, 110885.[1][3] [1][2]
-
Gowda, B. T., et al. (2008).[1][3][8] N-(4-Methylphenyl)benzamide.[1][2][3][4][9][10][11][12] Acta Crystallographica Section E, 64(1), o83.[1][3]
-
BenchChem. (2025).[1][3][6] N-(4-Methylphenyl)benzamide Technical Data & Synthesis. [1][2]
-
NIST Chemistry WebBook. Benzamide, N-(4-methylphenyl)- Thermochemistry Data.[1][2][3][11]
Sources
- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. N-(4-methylphenyl)benzamide [stenutz.eu]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. Benzamide, N-(4-methylphenyl)- (CAS 582-78-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]
- 11. Benzamide, N-(4-methylphenyl)- [webbook.nist.gov]
- 12. 4-Methyl-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolic Stability of 3-(4-Methylphenyl)benzamide
Abstract
Metabolic stability is a cornerstone of modern drug discovery, dictating a compound's pharmacokinetic profile and, ultimately, its therapeutic potential.[1][2] This guide provides a comprehensive framework for predicting and evaluating the metabolic fate of 3-(4-Methylphenyl)benzamide, a molecule possessing key structural motifs common in medicinal chemistry. We will dissect the molecule's predicted metabolic hotspots, provide detailed, field-proven protocols for essential in vitro assays, and outline a robust workflow for metabolite identification. This document is intended for researchers, scientists, and drug development professionals seeking to integrate predictive and experimental metabolic assessment into their discovery pipeline.
Introduction: The Imperative of Metabolic Stability
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Of these, metabolism—the enzymatic conversion of a drug into other compounds, or metabolites—is a primary driver of clearance and a key determinant of a drug's half-life and oral bioavailability.[1] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels. Furthermore, metabolites themselves can be pharmacologically active or toxic, making a thorough understanding of a compound's biotransformation critical.
3-(4-Methylphenyl)benzamide serves as an excellent case study. Its structure contains a secondary amide, a known target for hydrolysis, and two distinct aromatic rings, which are susceptible to oxidation by the Cytochrome P450 (CYP450) family of enzymes.[3][4][5] Additionally, the benzylic methyl group presents another prime site for oxidative metabolism.[6][7][8] This guide will provide a predictive and experimental roadmap to characterize these potential metabolic liabilities.
Predictive Analysis of Metabolic Hotspots
A molecule's structure is the primary determinant of its metabolic fate. By identifying functional groups known to be susceptible to enzymatic attack, we can predict likely "metabolic hotspots." For 3-(4-Methylphenyl)benzamide, we anticipate three primary routes of Phase I metabolism.
Key Predicted Phase I Metabolic Pathways:
-
Benzylic Oxidation: The methyl group on the phenyl ring is a classic substrate for CYP450-mediated oxidation.[6][7] This benzylic position is activated, and its oxidation typically proceeds in a stepwise fashion from a primary alcohol (hydroxymethyl derivative) to an aldehyde, and finally to a carboxylic acid.[8][9] This is often a major clearance pathway for compounds containing such motifs.[6]
-
Aromatic Hydroxylation: Both phenyl rings are potential targets for CYP450-catalyzed hydroxylation, which proceeds through a highly reactive arene oxide intermediate.[3][10] The position of hydroxylation is influenced by the electronic properties of the ring and its substituents. Phenolic metabolites are readily conjugated in Phase II metabolism.[3]
-
Amide Hydrolysis: The amide bond can be cleaved by hydrolytic enzymes, such as amidases, to yield 3-aminobenzoic acid and 4-methylaniline.[4][11][12] While generally more stable than esters, amide hydrolysis can be a significant metabolic pathway for certain compounds.[4][12]
These predicted pathways are visualized in the diagram below.
Caption: Predicted Phase I metabolic pathways for 3-(4-Methylphenyl)benzamide.
In Vitro Experimental Protocols for Metabolic Stability Assessment
Predictive analysis must be validated by robust experimental data. In vitro assays using liver-derived subcellular fractions or intact cells are the industry standard for determining metabolic stability.[1] They provide a quantitative measure of a compound's susceptibility to metabolism, typically expressed as half-life (t½) and intrinsic clearance (CLint).[13][14]
Liver Microsomal Stability Assay
This assay is a high-throughput method ideal for early-stage drug discovery. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, the major players in Phase I metabolism.[14]
Causality Behind Experimental Choices:
-
Test System: Pooled human liver microsomes are used to average out inter-individual variability in enzyme expression.
-
Cofactor: The assay requires the addition of NADPH (Nicotinamide Adenine Dinucleotide Phosphate), which is the essential electron donor for CYP450 enzymes.[15][16][17] An NADPH-regenerating system is often used to ensure its continuous supply during the incubation.[18]
-
Quenching: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins and halts all enzymatic activity.[14][18]
-
Controls: Positive controls (compounds with known low and high clearance) validate that the enzymes are active.[19] A negative control (incubation without NADPH or with heat-inactivated microsomes) ensures that the observed compound disappearance is due to enzymatic metabolism and not chemical instability.[19]
Experimental Protocol: Liver Microsomal Stability
| Parameter | Condition | Rationale |
| Test System | Pooled Human Liver Microsomes | Averages inter-individual variability in CYP450 activity. |
| Test Compound Conc. | 1 µM | Typically below the Michaelis-Menten constant (Km), ensuring first-order kinetics. |
| Microsome Conc. | 0.5 mg/mL | Standard concentration providing sufficient enzyme activity.[19][20] |
| Cofactor | NADPH Regenerating System | Provides the necessary reducing equivalents for CYP450 enzymes.[15][18] |
| Incubation Temp. | 37°C | Mimics physiological temperature.[18] |
| Time Points | 0, 5, 15, 30, 45, 60 min | Allows for the determination of the rate of metabolism.[19] |
| Quenching Solution | Ice-cold Acetonitrile with Internal Standard | Terminates the reaction and precipitates proteins for analysis.[14][18] |
| Analysis Method | LC-MS/MS | Provides sensitive and specific quantification of the parent compound.[20][21] |
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of 3-(4-Methylphenyl)benzamide (e.g., 10 mM in DMSO). Prepare the NADPH regenerating system and the microsomal suspension in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).[20]
-
Pre-incubation: Pre-warm the microsomal suspension and the test compound solution at 37°C for approximately 10 minutes.[13]
-
Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system to the microsomal/compound mixture.
-
Time Point Sampling: At each designated time point (0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction.[14]
-
Sample Processing: Centrifuge the samples at high speed to pellet the precipitated proteins.[18]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.[14][18]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[14]
Hepatocyte Stability Assay
For a more comprehensive assessment, hepatocytes are the gold standard. As intact liver cells, they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a more physiologically relevant environment.[22][23] This assay also accounts for compound permeability across the cell membrane.[22]
Causality Behind Experimental Choices:
-
Test System: Cryopreserved primary human hepatocytes are widely used as they retain enzymatic activities similar to fresh hepatocytes and offer convenience.[24][25]
-
Cell Density: A specific cell density (e.g., 0.5 million cells/mL) is used to ensure sufficient metabolic capacity while maintaining cell viability.[24][25]
-
Controls: In addition to a vehicle control, specific probe substrates for Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) metabolism are included to confirm the metabolic competence of the hepatocyte batch.[22]
Experimental Protocol: Hepatocyte Stability
| Parameter | Condition | Rationale |
| Test System | Cryopreserved Human Hepatocytes | Contains a full complement of Phase I and Phase II enzymes.[22] |
| Test Compound Conc. | 1 µM | Standard concentration for assessing intrinsic clearance.[24] |
| Cell Density | 0.5 x 10⁶ viable cells/mL | Provides a balance of metabolic activity and cell health.[25] |
| Incubation Temp. | 37°C, 5% CO₂ | Maintains physiological conditions and cell viability.[23] |
| Time Points | 0, 15, 30, 60, 90, 120 min | Broader time course to capture both rapid and slower metabolism.[25] |
| Quenching Solution | Ice-cold Acetonitrile with Internal Standard | Terminates all enzymatic activity and lyses cells.[22][23] |
| Analysis Method | LC-MS/MS | Sensitive and specific quantification of the parent compound.[22][24] |
Step-by-Step Methodology:
-
Thaw and Prepare Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's protocol and dilute to the desired cell density in pre-warmed incubation medium.[25]
-
Prepare Compound: Add the test compound to the incubation medium at the desired working concentration.[25]
-
Initiate Reaction: Add the hepatocyte suspension to the medium containing the test compound in a multi-well plate.[25] Place the plate in an incubator on an orbital shaker.[25]
-
Time Point Sampling: At each time point, remove an aliquot and quench the reaction by adding it to ice-cold acetonitrile containing an internal standard.[22]
-
Sample Processing: Centrifuge the samples to remove cell debris.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.
-
Data Analysis: Calculate t½ and CLint as described for the microsomal assay.
Metabolite Identification Workflow
Identifying the metabolites formed is as crucial as determining the rate of parent compound disappearance. This provides direct evidence of the metabolic pathways involved and helps assess the risk of forming active or toxic metabolites. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the primary analytical tool for this purpose.[21][26][27]
The general workflow involves:
-
Sample Analysis: Analyze the quenched samples from the stability assays using high-resolution LC-MS/MS.
-
Data Processing: Compare the chromatograms of the incubated samples (e.g., t=60 min) with the t=0 sample. New peaks that appear over time are potential metabolites.
-
Structural Elucidation: The mass spectrometer provides the exact mass of the potential metabolite. The change in mass from the parent compound suggests the type of metabolic transformation (e.g., a +16 Da shift indicates hydroxylation). Tandem MS (MS/MS) is then used to fragment the metabolite, and the resulting fragmentation pattern provides clues to its structure.[21][28]
Caption: General workflow for in vitro metabolite identification.
Conclusion and Strategic Outlook
This guide provides a foundational strategy for assessing the metabolic stability of 3-(4-Methylphenyl)benzamide. The predictive analysis identified benzylic oxidation, aromatic hydroxylation, and amide hydrolysis as the most probable metabolic pathways. The detailed protocols for liver microsomal and hepatocyte stability assays offer a robust experimental framework to quantify the rate of metabolism and generate samples for metabolite identification. By combining predictive analysis with high-quality in vitro data, researchers can make informed decisions, prioritize compounds with favorable pharmacokinetic profiles, and guide medicinal chemistry efforts to mitigate metabolic liabilities, ultimately accelerating the journey towards viable drug candidates.
References
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Metabolic Stability Assays. (n.d.). Merck Millipore. Retrieved February 27, 2026, from [Link]
-
Phase I Metabolism- Oxidation of Aromatic compounds | Medicinal Chemistry. (2014, February 15). The Pharmapedia. Retrieved February 27, 2026, from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 27, 2026, from [Link]
-
LC-MS/MS in Metabolite Analysis. (n.d.). Scribd. Retrieved February 27, 2026, from [Link]
-
Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. (n.d.). University of California, Davis. Retrieved February 27, 2026, from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
LC-MS/MS Metabolite Targeting. (n.d.). General Metabolics. Retrieved February 27, 2026, from [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved February 27, 2026, from [Link]
-
Hepatocyte Stability. (n.d.). Cyprotex. Retrieved February 27, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. Retrieved February 27, 2026, from [Link]
-
The Hydrolysis of Amide. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. (2026, February 27). MetwareBio. Retrieved February 27, 2026, from [Link]
-
Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved February 27, 2026, from [Link]
-
Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved February 27, 2026, from [Link]
-
Hydrolytic Reactions - Biotransformation of Drugs. (n.d.). Pharmacy 180. Retrieved February 27, 2026, from [Link]
-
Video: Phase I Reactions: Hydrolytic Reactions. (2025, February 12). JoVE. Retrieved February 27, 2026, from [Link]
-
Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved February 27, 2026, from [Link]
-
How Does LC-MS Identify Proteins and Metabolites?. (2025, May 9). Patsnap. Retrieved February 27, 2026, from [Link]
-
Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Unusual Biotransformation Reactions. (n.d.). Hypha Discovery. Retrieved February 27, 2026, from [Link]
-
NADPH – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 27, 2026, from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved February 27, 2026, from [Link]
-
Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Different geometric requirements for cytochrome P450-catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation. (2022, January 6). The University of Queensland. Retrieved February 27, 2026, from [Link]
-
The selective oxidation of substituted aromatic hydrocarbons and the observation of uncoupling via redox cycling during naphthalene oxidation by the CYP101B1 system. (n.d.). Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]
-
Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Phase I Metabolism-Oxidative Reactions-Oxidation of Aliphatic and Alicyclic Compounds. (2014, September 7). The Pharmapedia. Retrieved February 27, 2026, from [Link]
-
NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Drug Metabolism: Phase I Reactions. (2023, September 22). JoVE. Retrieved February 27, 2026, from [Link]
-
Metabolic Changes of Drugs and Related Organic Compounds. (2019, February 28). SlideShare. Retrieved February 27, 2026, from [Link]
-
The role of CYP450 in drug metabolism. (2022, October 7). AxisPharm. Retrieved February 27, 2026, from [Link]
-
On Safety Aspects of a Methyl Group in Drug Design. Formation of reactive metabolites mediated by certain benzylic alcohols (updated). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22). MDPI. Retrieved February 27, 2026, from [Link]
-
Structure-based interpretation of biotransformation pathways of amide-containing compounds in sludge-seeded bioreactors. (2010, September 1). PubMed. Retrieved February 27, 2026, from [Link]
-
Metabolic Pathway Predictions for Metabolomics: A Molecular Structure Matching Approach. (n.d.). National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Genome-Wide Prediction of Metabolic Enzymes, Pathways, and Gene Clusters in Plants. (n.d.). Oxford Academic. Retrieved February 27, 2026, from [Link]
-
Predicting the Association of Metabolites with Both Pathway Categories and Individual Pathways. (2024, September 1). NSF Public Access Repository. Retrieved February 27, 2026, from [Link]
-
Metabolic engineering of Corynebacterium glutamicum for high-yield de novo biosynthesis of 5-aminovaleramide, a promising bio-based monomer. (2026, February 5). ResearchGate. Retrieved February 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Video: Phase I Reactions: Hydrolytic Reactions [jove.com]
- 6. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. courses.washington.edu [courses.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. protocols.io [protocols.io]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. mercell.com [mercell.com]
- 21. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 25. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. scribd.com [scribd.com]
- 27. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]
- 28. How Does LC-MS Identify Proteins and Metabolites? [synapse.patsnap.com]
Application Notes and Protocols for the Synthesis of 3-(4-Methylphenyl)benzamide via Suzuki-Miyaura Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found widespread application in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures, particularly biaryl structures which are prevalent in many biologically active compounds.[1][3] This document provides a comprehensive guide for the synthesis of 3-(4-Methylphenyl)benzamide, a biaryl amide, utilizing the Suzuki-Miyaura coupling of 3-bromobenzamide and 4-methylphenylboronic acid.
This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, an exploration of the underlying reaction mechanism, and practical insights into the critical parameters that govern the success of this transformation.
Reaction Principle and Mechanism
The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organoboron compound (in this case, 4-methylphenylboronic acid) with an organohalide (3-bromobenzamide) in the presence of a palladium catalyst and a base.[2][4] The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (3-bromobenzamide) to a Pd(0) complex, forming a Pd(II) species.[2][5]
-
Transmetalation: In this step, the organic group from the organoboron compound (the 4-methylphenyl group) is transferred to the palladium center. This process is facilitated by the presence of a base, which activates the boronic acid.[2][6]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product, 3-(4-Methylphenyl)benzamide, from the palladium complex, regenerating the catalytically active Pd(0) species which can then re-enter the catalytic cycle.[2][5]
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 3-(4-Methylphenyl)benzamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Bromobenzamide | ReagentPlus®, 99% | Sigma-Aldrich |
| 4-Methylphenylboronic Acid | 98% | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals |
| Potassium Carbonate | Anhydrous, 99% | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics |
| Toluene | Anhydrous, 99.8% | J.T. Baker |
| Ethyl Acetate | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Deionized Water | ||
| Brine (Saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate | 99.5% | |
| Celite® 545 |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Silica gel for column chromatography (230-400 mesh)
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzamide (1.0 g, 5.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (0.816 g, 6.0 mmol, 1.2 equiv), and potassium carbonate (2.07 g, 15.0 mmol, 3.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.289 g, 0.25 mmol, 0.05 equiv).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.
-
To the flask, add a degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL) via syringe.
Reaction Execution:
-
The reaction mixture is stirred vigorously and heated to 80-90 °C using a heating mantle.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) every 2-4 hours. A suitable eluent system for TLC is typically a mixture of hexanes and ethyl acetate (e.g., 1:1 v/v). The reaction is considered complete when the starting 3-bromobenzamide spot is no longer visible by UV light. The expected reaction time is between 12 to 24 hours.[4]
Work-up and Purification:
-
Once the reaction is complete, the heating is removed, and the reaction mixture is allowed to cool to room temperature.
-
The mixture is then diluted with ethyl acetate (50 mL) and water (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).
-
The combined organic layers are washed with water (2 x 25 mL) and then with brine (25 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel.[7][8] A gradient elution starting with a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) and gradually increasing the polarity is recommended.
-
Fractions containing the pure product (as determined by TLC) are collected and combined.
-
The solvent is removed under reduced pressure to afford 3-(4-Methylphenyl)benzamide as a solid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, if necessary.[7]
Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A streamlined workflow for the synthesis of 3-(4-Methylphenyl)benzamide.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is not oxidized. Use fresh catalyst or a more robust pre-catalyst. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Ineffective base | Ensure the base is anhydrous and of high purity. Consider using a stronger base like cesium carbonate.[9] | |
| Presence of homo-coupled byproduct | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction progress more frequently. |
| Incorrect stoichiometry | Use a slight excess of the boronic acid (1.1-1.2 equivalents).[4] | |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
| Residual palladium catalyst | Filter the crude reaction mixture through a pad of Celite before work-up.[7] |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Toluene is also flammable and toxic. Handle these solvents in a fume hood and away from ignition sources.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
General: Always review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
References
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(6), 3079-3159.
- Wolfe, J. P., & Buchwald, S. L. (2004). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 126(35), 11686-11691.
- Smith, A. B., III, & Hartz, R. A. (2001). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Marion, N., & Nolan, S. P. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Applied Organometallic Chemistry, 21(11), 954-958.
- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747.
-
Hydrophilic Suzuki-coupling product workup? : r/OrganicChemistry - Reddit. (2025, November 14). Retrieved from [Link]
-
Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... - ResearchGate. (n.d.). Retrieved from [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). Retrieved from [Link]
- Dicks, A. P. (2015). Don't Forget the Workup.
-
What products would you expect from the following Suzuki coupling reactions? (a) - Pearson. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
-
The Suzuki biaryl coupling reaction a, The general catalytic coupling... - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki coupling reaction between various aryl halides and 4-methylphenylboronic acid catalyzed by Ni-LDHs … - ResearchGate. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. organic-chemistry.org [organic-chemistry.org]
Application Note: Preparation and Handling of 3-(4-Methylphenyl)benzamide Stock Solutions for Cell Culture
Abstract
This document provides a comprehensive guide for the preparation, storage, and use of 3-(4-Methylphenyl)benzamide stock solutions for cell culture applications. Recognizing the critical importance of solution integrity for experimental reproducibility, this note details the physicochemical properties of the compound, provides a validated, step-by-step protocol for solubilization and storage, and discusses best practices for its application in cell-based assays. The methodologies described herein are designed to ensure compound stability and accurate dosing, thereby providing a solid foundation for reliable and interpretable experimental outcomes for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Stock Solution Integrity
3-(4-Methylphenyl)benzamide belongs to the benzamide class of compounds, a scaffold known for a wide range of biological activities. Derivatives of this class have been investigated as potential inhibitors of protein kinases and other cellular enzymes, making them valuable tools in oncology and cell biology research[1][2]. The reliability of any in vitro study hinges on the precise and consistent delivery of the test compound to the biological system. Improperly prepared stock solutions can lead to issues such as compound precipitation, degradation, or inaccurate concentration, ultimately compromising data integrity and reproducibility[3].
This guide explains the causality behind key procedural steps, from solvent selection to storage conditions, to empower researchers with the knowledge to maintain the chemical fidelity of 3-(4-Methylphenyl)benzamide throughout their experimental workflow.
Physicochemical Properties and Solvent Selection
A thorough understanding of the compound's properties is paramount for successful stock solution preparation. While specific experimental data for 3-(4-Methylphenyl)benzamide is not extensively published, we can infer its likely characteristics from its structure and data on closely related benzamide derivatives.
Key Properties: The structure of 3-(4-Methylphenyl)benzamide is characterized by two aromatic rings linked by an amide group, contributing to its hydrophobic nature[4][5]. This generally results in low aqueous solubility.
| Property | Value / Expected Characteristic | Source / Rationale |
| Molecular Formula | C₁₄H₁₃NO | [4] |
| Molecular Weight | 211.26 g/mol | [4][6][7] |
| Appearance | White to off-white crystalline solid | [4] |
| Aqueous Solubility | Limited / Sparingly soluble | Inferred from hydrophobic structure[4][8] |
| Organic Solubility | Soluble in DMSO, ethanol, acetone | [4] |
Solvent Selection: The Case for DMSO
For cell culture applications, the ideal solvent must effectively dissolve the compound and be miscible with aqueous culture media at low concentrations.
-
Dimethyl Sulfoxide (DMSO) is the recommended solvent for 3-(4-Methylphenyl)benzamide. Its high polarity allows it to dissolve a wide range of hydrophobic compounds that are poorly soluble in water[9].
-
Cellular Tolerance: While an excellent solvent, DMSO can be toxic to cells at higher concentrations. It is critical to maintain the final concentration of DMSO in the cell culture medium below 0.5%, with a target of ≤ 0.1% for sensitive cell lines or long-term assays to avoid solvent-induced artifacts[9][10][11].
-
Vehicle Control: A vehicle control, consisting of culture medium with the same final concentration of DMSO used in the experimental conditions, must be included in all experiments to differentiate compound-specific effects from solvent effects[9].
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution, which can then be serially diluted to achieve the desired working concentrations. Adherence to sterile techniques is crucial to prevent contamination.
Materials:
-
3-(4-Methylphenyl)benzamide powder
-
Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber or opaque polypropylene microcentrifuge tubes (or glass vials)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Bath sonicator
Calculation:
To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
For 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 211.26 g/mol / 1000 = 2.11 mg
Step-by-Step Procedure:
-
Safety First: Perform all steps involving the handling of dry powder in a chemical fume hood or a ventilated balance enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weigh Compound: Accurately weigh 2.11 mg of 3-(4-Methylphenyl)benzamide powder and carefully transfer it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube containing the powder.
-
Promote Dissolution: Securely cap the tube and vortex vigorously for 1-2 minutes. A clear solution with no visible particulates should be obtained.
-
Visual Inspection: Once dissolved, visually inspect the solution against a light source to ensure it is completely clear and free of any precipitate.
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly sealed tubes[9][11].
-
Labeling and Documentation: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the aliquots in a freezer at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months) [11]. Protect from light.
Caption: Workflow for preparing a 10 mM stock solution.
Protocol: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the primary stock into a complete cell culture medium immediately before use.
Example: Preparing a 10 µM Working Solution
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.
-
Calculate Dilution:
-
Stock Concentration = 10 mM = 10,000 µM
-
Desired Final Concentration = 10 µM
-
Dilution Factor = 10,000 µM / 10 µM = 1000
-
-
Perform Dilution: Add 1 µL of the 10 mM stock solution for every 1000 µL (1 mL) of cell culture medium. For a final volume of 10 mL, add 10 µL of the stock solution.
-
Trustworthiness Principle: To ensure homogeneity, add the stock solution directly into the medium while gently swirling. Do not add the medium onto the small drop of DMSO stock. Vortex the final working solution gently before adding it to the cells.
-
-
Final DMSO Concentration: This 1:1000 dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines[9].
Table of Example Dilutions:
| Desired Working Concentration | Volume of 10 mM Stock to Add per 10 mL Medium | Final DMSO Concentration |
| 1 µM | 1 µL | 0.01% |
| 5 µM | 5 µL | 0.05% |
| 10 µM | 10 µL | 0.1% |
| 25 µM | 25 µL | 0.25% |
| 50 µM | 50 µL | 0.5% |
Hypothetical Application: Investigating Kinase Signaling
Benzamide derivatives are often explored as kinase inhibitors[1]. A common application is to investigate their effect on critical cell signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer and controls cell proliferation and survival. 3-(4-Methylphenyl)benzamide could be used to probe this pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
In a typical experiment, cells would be treated with various concentrations of 3-(4-Methylphenyl)benzamide (e.g., 1-50 µM), and the phosphorylation status of key proteins like MEK and ERK would be assessed by Western blotting to determine if the compound inhibits the pathway.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the preparation and use of 3-(4-Methylphenyl)benzamide in cell culture. By understanding the compound's chemical nature and adhering to these validated procedures—including proper solvent selection, accurate calculations, sterile technique, and the use of vehicle controls—researchers can significantly enhance the quality and reliability of their experimental data.
References
-
PubChem. 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Chemsrc. 3-AMINO-N-(4-METHYLPHENYL)BENZAMIDE | CAS#:154740-93-9. Chemsrc. [Link]
-
DTU Research Database. Synthesis and stability of strongly acidic benzamide derivatives. Technical University of Denmark. [Link]
-
Cold Spring Harbor Laboratory Press. Stock Solutions. CSH Protocols. [Link]
-
PubMed. Synthesis and Stability of Strongly Acidic Benzamide Derivatives. National Library of Medicine. [Link]
-
Chemspace. 3-fluoro-N-[(4-methylphenyl)methyl]benzamide. Chemspace. [Link]
-
PubChem. 4-(3-Methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]
-
Captivate Bio. SMALL MOLECULES. Captivate Bio. [Link]
-
Synpeptide. Guidelines for Peptide Dissolving. Synpeptide. [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
-
PMC. 3-Methyl-N-(4-methylphenyl)benzamide. National Library of Medicine. [Link]
-
PMC. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. National Library of Medicine. [Link]
-
Hoffman Fine Chemicals. CAS 582-77-4 | N-(m-Tolyl)benzamide. Hoffman Fine Chemicals. [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
MDPI. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. [Link]
-
PubMed. 2-Methyl-N-o-tolyl-benzamide. National Library of Medicine. [Link]
-
Cheméo. Chemical Properties of Benzamide, N-(3-methylphenyl)- (CAS 582-77-4). Cheméo. [Link]
Sources
- 1. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 5. 3-Methyl-N-(4-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. Benzamide, N-(3-methylphenyl)- (CAS 582-77-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. captivatebio.com [captivatebio.com]
Optimal Solvent Selection for 3-(4-Methylphenyl)benzamide: A Theoretical and Practical Approach
An Application Guide
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the optimal solvents for 3-(4-Methylphenyl)benzamide. We present a dual strategy that combines theoretical prediction using Hansen Solubility Parameters (HSP) with a rigorous, step-by-step experimental validation protocol based on the industry-standard equilibrium shake-flask method. This integrated approach minimizes trial-and-error, saves resources, and ensures the selection of a suitable solvent system tailored for specific applications such as organic synthesis, purification, or formulation development.
Introduction: The Critical Role of Solvent Selection
3-(4-Methylphenyl)benzamide is an aromatic amide whose utility in chemical and pharmaceutical development is fundamentally linked to its behavior in solution. The choice of solvent is a critical parameter that dictates reaction kinetics, yield, crystal morphology during purification, and bioavailability in formulations. A poorly chosen solvent can lead to failed experiments, low yields, or misleading data.
The molecular structure of 3-(4-Methylphenyl)benzamide presents a distinct challenge and opportunity. It possesses a polar amide group capable of forming strong hydrogen bonds, situated between two relatively non-polar phenyl and tolyl ring systems. This amphiphilic nature suggests that its solubility will not be straightforward and requires a systematic approach for characterization. This guide provides the theoretical foundation and practical workflows to navigate this challenge effectively.
Part 1: Theoretical Framework for Solvent Screening
A rational approach to solvent selection begins with a theoretical understanding of the solute-solvent interactions. By predicting which solvents are most likely to be effective, we can focus our experimental efforts efficiently.
Molecular Profile of 3-(4-Methylphenyl)benzamide
The structure consists of:
-
A Polar Core: The secondary amide group (-CONH-) is a key feature. The nitrogen-bound proton (N-H) is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. This allows for strong, specific interactions with protic and polar aprotic solvents.
-
Non-Polar Periphery: The two aromatic rings (a benzoyl ring and a p-tolyl ring) are hydrophobic. They interact primarily through van der Waals forces (specifically, dispersion forces) and potential π-π stacking. These regions favor dissolution in non-polar or moderately polar solvents.
This duality is the primary driver of its solubility profile. The optimal solvent will be one that can effectively balance the energetic requirements of solvating both the polar and non-polar regions of the molecule.
Hansen Solubility Parameters (HSP) as a Predictive Tool
The principle of "like dissolves like" can be quantified using the Hansen Solubility Parameter (HSP) system, which deconstructs the total Hildebrand solubility parameter into three components.[1][2] This model posits that the total cohesive energy of a substance is derived from three types of intermolecular forces:
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a unique set of (δD, δP, δH) coordinates, plotting it as a point in a 3D "Hansen space".[2] The fundamental principle is that solvents with HSP coordinates close to those of the solute are more likely to dissolve it.[3] This "distance" (Ra) in Hansen space can be calculated, and if it falls within the solute's interaction radius (R₀), good solubility is predicted.[2][4]
Caption: Integrated workflow for solvent selection using HSP and experimental validation.
Candidate Solvents for Screening
The table below lists a selection of common laboratory solvents categorized by their polarity and hydrogen bonding capability, along with their respective Hansen Solubility Parameters. A diverse range of solvents should be tested to probe the different interaction types.
| Solvent Category | Solvent Name | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) |
| Non-Polar | n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 | |
| Polar Aprotic | Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 | |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | |
| Acetonitrile (ACN) | 15.3 | 18.0 | 6.1 | |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | |
| Polar Protic | Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 | |
| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | |
| Water | 15.5 | 16.0 | 42.3 |
Part 2: Experimental Protocol for Solubility Determination
While theoretical models provide excellent guidance, they must be confirmed by empirical data. The definitive method for determining the equilibrium solubility of a compound is the shake-flask technique.[5][6]
Objective
To quantitatively measure the equilibrium solubility of 3-(4-Methylphenyl)benzamide at a specified temperature (e.g., 25 °C) in a selected panel of organic solvents.
Safety & Handling
All operations involving organic solvents must be performed inside a certified chemical fume hood.[7] Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles, is mandatory.[8][9] Review the Safety Data Sheet (SDS) for 3-(4-Methylphenyl)benzamide and each solvent before use. All solvent waste must be collected in appropriately labeled hazardous waste containers for disposal.[7]
Materials & Equipment
-
3-(4-Methylphenyl)benzamide (solid, >98% purity)
-
Candidate solvents (HPLC grade or higher)
-
Analytical balance (4-decimal place)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Spatula
-
Volumetric flasks and pipettes
-
Orbital shaker with temperature control
-
Benchtop centrifuge with vial adapters
-
0.22 µm PTFE syringe filters and syringes
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector (e.g., Diode Array Detector)
Step-by-Step Protocol: The Shake-Flask Method
-
Preparation: Label glass vials in triplicate for each solvent to be tested.
-
Addition of Solute: Add an excess amount of solid 3-(4-Methylphenyl)benzamide to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, which can be visually confirmed. A starting point is ~10-20 mg.
-
Addition of Solvent: Accurately pipette a known volume (e.g., 1.0 mL) of the respective solvent into each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for 24 to 72 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached between the dissolved and undissolved solid.[5]
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed for 1-2 hours to allow the excess solid to settle. To ensure complete removal of particulates, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[5]
-
Sample Collection: Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean, labeled autosampler vial.[5] This step is critical to prevent undissolved microparticles from artificially inflating the measured concentration.
-
Dilution: Based on an estimated solubility range, dilute the filtrate with a suitable mobile phase to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples via a validated HPLC method. Determine the concentration of 3-(4-Methylphenyl)benzamide by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.
Caption: Experimental workflow for the equilibrium shake-flask solubility method.
Part 3: Data Analysis and Solvent Optimization
Calculating Solubility
The solubility (S) is calculated from the concentration measured by HPLC, accounting for the dilution factor.
S (mg/mL) = CHPLC (mg/mL) × Dilution Factor
Where CHPLC is the concentration of the diluted sample as determined from the calibration curve. The results should be reported as the mean and standard deviation of the triplicate measurements for each solvent.
Data Presentation
Summarize the quantitative results in a clear, structured table.
| Solvent | Solubility (mg/mL) @ 25°C | Molar Solubility (M) | Observations |
| n-Hexane | Mean ± SD | Mean ± SD | e.g., Insoluble |
| Toluene | Mean ± SD | Mean ± SD | e.g., Sparingly soluble |
| Acetone | Mean ± SD | Mean ± SD | e.g., Soluble |
| Ethanol | Mean ± SD | Mean ± SD | e.g., Soluble |
| DMSO | Mean ± SD | Mean ± SD | e.g., Highly soluble |
| ...etc. |
Interpretation and Optimization
The "optimal" solvent is application-dependent.
-
For High Concentration Stock Solutions: A solvent like DMSO or DMF, which often shows high solubilizing power for a wide range of compounds, is typically chosen.
-
For Chemical Reactions: A solvent that fully dissolves the reactants at the desired concentration without interfering with the reaction chemistry is ideal. The solubility data will identify several candidates, from which the final choice can be made based on boiling point, reactivity, and ease of removal.
-
For Purification/Crystallization: An ideal system often involves a solvent in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below. The data from this protocol provides the isothermal baseline needed to design such temperature-gradient studies.
By correlating the experimental solubility back to the Hansen Solubility Parameters, a more refined HSP value for 3-(4-Methylphenyl)benzamide itself can be estimated, improving the predictive power for future solvent screening efforts.
Conclusion
The selection of an optimal solvent for 3-(4-Methylphenyl)benzamide is a critical step that underpins success in its application. By employing a modern, integrated strategy that leverages the predictive power of Hansen Solubility Parameters to guide a focused, quantitative experimental study using the shake-flask method, researchers can make rapid, informed, and robust decisions. This approach not only enhances efficiency but also provides a deeper understanding of the physicochemical properties of the molecule, paving the way for more successful development outcomes.
References
-
Standard Operating Procedures for Working with Organic Solvents. (n.d.). University of Prince Edward Island. Retrieved from [Link]
-
Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). SciELO. Retrieved from [Link]
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences. Retrieved from [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. Retrieved from [Link]
-
Hansen solubility parameter. (n.d.). Wikipedia. Retrieved from [Link]
-
Reducing Exposure to Hazardous Organic Solvents. (2011). Sentry Air Systems, Inc. Retrieved from [Link]
-
Laboratory Standard Operating Procedure for Handling of Organic Solvents. (2015). Michigan Technological University. Retrieved from [Link]
-
Safe Handling & Disposal of Organic Substances. (n.d.). HSC Chemistry & Physics. Retrieved from [Link]
-
BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA. Retrieved from [Link]
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). MDPI. Retrieved from [Link]
Sources
- 1. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fda.gov [fda.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. files.upei.ca [files.upei.ca]
- 9. gz-supplies.com [gz-supplies.com]
Application Notes and Protocols for Dosing 3-(4-Methylphenyl)benzamide in Animal Models
A Methodological Guide for Preclinical Research
Abstract: The benzamide chemical scaffold is a foundational component in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities.[1][2][3] This document provides a comprehensive methodological framework for establishing dosing protocols for the novel compound 3-(4-Methylphenyl)benzamide in preclinical animal models. Due to the limited specific public data on this molecule, this guide emphasizes the foundational principles and standard procedures necessary for the systematic evaluation of a new chemical entity (NCE). The protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and adherence to ethical guidelines in animal research.
Introduction and Compound Overview
While extensive biological data for 3-(4-Methylphenyl)benzamide is not widely published, its core structure is prevalent in medicinal chemistry.[1] The strategic approach to developing a dosing protocol for this, or any NCE, begins with a thorough characterization of its physicochemical properties and a structured, tiered approach to in vivo evaluation. This guide will walk researchers through the critical steps from vehicle selection to the design of foundational toxicity and pharmacokinetic studies.
Compound Details:
| Identifier | Value | Source |
| IUPAC Name | 3-amino-N-(4-methylphenyl)benzamide | PubChem[4] |
| CAS Number | 14315-26-5 | ChemicalBook[5] |
| Molecular Formula | C14H14N2O | PubChem[4] |
| Molecular Weight | 226.27 g/mol | PubChem[4] |
Pre-Formulation and Vehicle Selection: The Foundation of a Robust Dosing Protocol
The selection of an appropriate vehicle is a critical first step that directly impacts drug exposure and data quality.[6] For poorly soluble compounds, which is common for novel small molecules, a systematic approach to vehicle screening is necessary.[7]
Rationale for Vehicle Choice
The primary goal is to deliver the compound in a manner that ensures consistent bioavailability while minimizing any confounding physiological effects from the vehicle itself.[8] It is imperative to include a vehicle-only control group in all experiments to isolate the effects of the test compound.[9]
Vehicle Selection Workflow
The following diagram illustrates a decision-making process for vehicle selection based on the compound's solubility.
Caption: Decision tree for selecting an appropriate dosing vehicle.
Protocol: Preparation of a Dosing Formulation (Suspension)
This protocol provides a general method for preparing a suspension, a common formulation for poorly soluble compounds.
Materials:
-
3-(4-Methylphenyl)benzamide
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in purified water)
-
Mortar and pestle
-
Spatula
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
Volumetric flask
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and calculate the mass of 3-(4-Methylphenyl)benzamide required for the highest concentration.
-
Weigh Compound: Accurately weigh the calculated amount of the compound.
-
Trituration: Place the compound in a mortar and add a small amount of the vehicle to create a paste. Triturate until the powder is uniformly wetted. This step is crucial for preventing aggregation.
-
Gradual Dilution: Slowly add more vehicle in small increments while continuously stirring, ensuring the suspension is homogeneous.
-
Final Volume: Transfer the suspension to a volumetric flask and add the vehicle to the final desired volume.
-
Homogenization: Place a magnetic stir bar in the flask and stir continuously on a stir plate for at least 30 minutes before dosing to ensure a uniform suspension. Continue to stir throughout the dosing procedure.
Maximum Tolerated Dose (MTD) Study: Defining the Upper Therapeutic Limit
The MTD study is a crucial initial step in in vivo testing to determine the highest dose that can be administered without causing unacceptable toxicity or side effects.[10][11] This information is vital for selecting dose levels for subsequent efficacy and pharmacokinetic studies.[12]
Experimental Design for an Acute MTD Study
A typical MTD study involves a dose-escalation design.[10]
-
Animal Model: CD-1 or C57BL/6 mice (n=3-5 per group, mixed-sex or single-sex depending on the research question).
-
Route of Administration: The intended therapeutic route (e.g., oral gavage (PO) or intraperitoneal injection (IP)).
-
Dose Levels: Start with a low dose (e.g., 10 mg/kg) and escalate (e.g., 30, 100, 300 mg/kg). A vehicle control group is mandatory.[13]
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, fur) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) for up to 7-14 days.[12][13]
-
Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10-15% reduction in body weight.[10][14]
MTD Study Workflow
Caption: A typical workflow for conducting an MTD study.
Administration Protocols
The choice of administration route is dependent on the therapeutic goal and the compound's properties. Oral gavage and intraperitoneal injection are common routes in rodent models.
Protocol: Oral Gavage (PO) in Mice
Oral gavage ensures a precise volume of the agent is delivered directly to the stomach.[15][16]
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches for adult mice)[17][18]
-
Syringe
-
Dosing formulation
Procedure:
-
Animal Restraint: Properly restrain the mouse by scruffing the neck to immobilize the head.[18] The head should be slightly extended to create a straight line through the neck and esophagus.[16]
-
Measure Tube Length: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.[17][19]
-
Insert Needle: Gently insert the gavage needle into the diastema (gap behind the incisors) and advance it along the roof of the mouth toward the esophagus.[16] The needle should pass smoothly without resistance.[19] If resistance is met, withdraw and reposition.
-
Administer Dose: Once the needle is in place, dispense the solution slowly and steadily.[19]
-
Withdraw Needle: Remove the needle in a smooth, swift motion.
-
Post-Dose Monitoring: Observe the animal for any signs of distress or complications for at least 10 minutes.[17]
Dosing Volume: Typically 5-10 mL/kg.[9][17]
Protocol: Intraperitoneal (IP) Injection in Mice
IP injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
Procedure:
-
Animal Restraint: Restrain the mouse with its ventral side up, tilting the head downwards at a 30-45 degree angle.[22][23] This allows the abdominal organs to shift away from the injection site.
-
Identify Injection Site: Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.[21][24]
-
Insert Needle: Insert the needle, bevel up, at a 30-40 degree angle into the peritoneal cavity.[21][22]
-
Aspirate: Gently pull back on the plunger to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a new site with a fresh needle.[23][24]
-
Administer Dose: Inject the solution smoothly.
-
Withdraw Needle: Remove the needle and return the animal to its cage.
-
Post-Dose Monitoring: Observe the animal for any signs of distress.
Dosing Volume: Up to 10 mL/kg.[20][21]
Pilot Pharmacokinetic (PK) Study
A pilot PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of a compound.[25][26] This data is crucial for designing effective dosing regimens in efficacy studies.[27]
Experimental Design for a Pilot PK Study
-
Animal Model: Mice (n=3-4 per time point).
-
Dosing: Administer a single dose of 3-(4-Methylphenyl)benzamide via the intended therapeutic route (e.g., PO) and typically an intravenous (IV) route in a parallel group to determine bioavailability.[9]
-
Dose Level: A non-toxic dose, often derived from the MTD study (e.g., 10-30 mg/kg).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[9][28]
-
Analysis: Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).[28]
-
Parameters Calculated: Key PK parameters include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Summary of Dosing and Sampling for a Pilot PK Study
| Parameter | Oral (PO) Group | Intravenous (IV) Group |
| Dose Level | Example: 10 mg/kg | Example: 2 mg/kg |
| Vehicle | As determined in pre-formulation | Solubilizing vehicle suitable for IV |
| Administration | Single oral gavage | Single bolus tail vein injection |
| Blood Sampling Timepoints (hours) | 0, 0.25, 0.5, 1, 2, 4, 8, 24 | 0, 0.08, 0.25, 0.5, 1, 2, 4, 8 |
| Animals per Timepoint | 3-4 | 3-4 |
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines set by an Institutional Animal Care and Use Committee (IACUC) and should adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[29] The U.S. Food and Drug Administration (FDA) also provides guidance on conducting animal studies for medical product development.[30] There is an increasing emphasis on using New Approach Methodologies (NAMs) to reduce reliance on animal testing where scientifically valid alternatives exist.[31][32][33]
References
- Benchchem. (n.d.). Optimizing In Vivo Dosing of Novel Benzamide Derivatives.
- Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Rat.
- Washington State University. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Revvity. (2017, June 1). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- Research Support, University of Queensland. (n.d.). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates.
-
Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Retrieved from [Link]
- Research Support, University of Queensland. (2021, February 3). LAB_021 Oral Gavage in Mice and Rats.
-
PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]
- UBC Animal Care Committee. (2021, February). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- IACUC. (n.d.). Oral Gavage In Mice and Rats.
- Institute of Laboratory Animal Science (LTK). (2019, August 21). Standard Operating Procedure SOP Intraperitoneal injection of mice i.p. Injection.
- Research Biomethods Training. (n.d.). Mouse Oral Gavage Administration.
-
Scribd. (n.d.). Guidelines for Intraperitoneal Injection in Mice. Retrieved from [Link]
- FDA. (2025, April 10). Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
- Enamine. (n.d.). Pharmacokinetic studies in mice or rats.
-
Queen's University. (n.d.). Intraperitoneal Injection in Mice. Retrieved from [Link]
-
ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]
-
Crystal Pharmatech Co., Ltd. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]
- UBC Animal Care Services. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP.
- National Toxicology Program. (2020, September 15). Maximum Tolerated Dose (MTD): Concepts and Background.
-
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]
- FDA. (2025, December 5). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies.
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
- FDA. (2023, March 28). General Considerations for Animal Studies Intended to Evaluate Medical Devices.
- Cytel. (2025, November 18). The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
-
PMC. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]
- BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
-
Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]
- Benchchem. (n.d.). Potential Biological Activity of n-(4-Formylphenyl)benzamide: A Technical Overview.
-
ResearchGate. (n.d.). Benzamide compounds with biological activities. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]
-
MDPI. (2022, July 22). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Retrieved from [Link]
-
Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-AMINO-N-(4-METHYLPHENYL)BENZAMIDE | 14315-26-5 [chemicalbook.com]
- 6. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. uac.arizona.edu [uac.arizona.edu]
- 19. research-support.uq.edu.au [research-support.uq.edu.au]
- 20. scribd.com [scribd.com]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. ltk.uzh.ch [ltk.uzh.ch]
- 24. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 25. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 27. dctd.cancer.gov [dctd.cancer.gov]
- 28. enamine.net [enamine.net]
- 29. biobostonconsulting.com [biobostonconsulting.com]
- 30. General Considerations for Animal Studies Intended to Evaluate Medical Devices | FDA [fda.gov]
- 31. fda.gov [fda.gov]
- 32. FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies | Insights | Holland & Knight [hklaw.com]
- 33. cytel.com [cytel.com]
Application Note: Advanced Crystallization Strategies for the Purification of 3-(4-Methylphenyl)benzamide
Introduction & Mechanistic Grounding
3-(4-Methylphenyl)benzamide (also known as 3-(p-tolyl)benzamide) is a biaryl amide frequently utilized as an intermediate in medicinal chemistry and drug development. The synthesis of this scaffold is predominantly achieved via the Suzuki-Miyaura cross-coupling of 3-bromobenzamide with p-tolylboronic acid[1].
While the synthetic route is highly efficient, the downstream purification of the crude product presents three distinct physicochemical challenges:
-
Palladium Contamination: Residual palladium from the Suzuki coupling catalyst must be reduced to acceptable pharmaceutical limits (<10 ppm).
-
Oiling Out (Liquid-Liquid Phase Separation): Biaryl compounds are highly hydrophobic. Rapid generation of supersaturation often leads to the formation of a solute-rich liquid phase rather than crystalline solids, trapping impurities.
-
Polymorphism: Benzamide derivatives are historically recognized for their complex polymorphic behavior, driven by the flexible hydrogen-bonding networks of the primary amide group[2]. Crystallization without thermodynamic control frequently yields metastable polymorphs that complicate downstream formulation.
This application note details a self-validating, highly controlled anti-solvent crystallization protocol designed to reject catalytic impurities, bypass phase separation, and isolate the thermodynamically stable polymorph of 3-(4-Methylphenyl)benzamide.
Solvent Selection and Solubility Profiling
The selection of a binary solvent system is critical to balance solubility, yield, and impurity rejection. Pure organic solvents (e.g., Ethanol, Ethyl Acetate) exhibit high solubility but poor yield upon cooling. Conversely, water acts as a strong anti-solvent.
An Ethanol/Water system was selected. Ethanol effectively solvates the biaryl framework and organic impurities (such as unreacted 3-bromobenzamide), while the controlled addition of water drives supersaturation.
Table 1: Solubility Profile of 3-(4-Methylphenyl)benzamide
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Rationale / Observation |
| Ethanol (100%) | 60°C | 185.0 | Excellent dissolution; poor yield upon cooling. |
| Ethanol (100%) | 5°C | 22.5 | High residual loss in mother liquor. |
| Water (100%) | 60°C | 1.2 | Inadequate for primary dissolution. |
| Ethanol/Water (70:30 v/v) | 60°C | 95.0 | Optimal dissolution capacity for crude product. |
| Ethanol/Water (70:30 v/v) | 5°C | 3.5 | High theoretical yield (>95%); steep solubility curve. |
Note: The Metastable Zone Width (MSZW) in the 70:30 system is approximately 12°C, providing a wide operational window for seeding.
Experimental Protocol: Step-by-Step Methodology
The following protocol integrates palladium scavenging with a seeded, controlled-cooling anti-solvent crystallization to ensure a self-validating purification workflow.
Phase 1: Dissolution and Palladium Scavenging
-
Suspension: Charge a jacketed crystallizer with 100 g of crude 3-(4-Methylphenyl)benzamide and 500 mL (5 volumes) of absolute Ethanol.
-
Heating: Ramp the internal temperature to 60°C under moderate agitation (250 rpm) to achieve complete dissolution.
-
Scavenging: Add 5.0 g (5 wt%) of a silica-based thiol scavenger (e.g., SiliaBond® Thiol) or activated carbon. Causality: Thiol groups covalently bind residual Pd²⁺ and Pd⁰ species, reducing metal contamination from typical crude levels (~1500 ppm) to <10 ppm.
-
Maturation: Stir the suspension at 60°C for 1 hour to ensure complete diffusion of Pd into the scavenger pores.
-
Hot Filtration: Polish filter the hot solution through a pre-heated 1 μm Celite pad into a clean, pre-heated (60°C) crystallization vessel.
-
In-Process Control (IPC) 1: Sample the filtrate for ICP-MS analysis to confirm Pd < 10 ppm.
-
Phase 2: Anti-Solvent Addition and Seeding
-
Anti-Solvent Dosing: Maintain the filtrate at 60°C. Using a dosing pump, add 215 mL of pre-heated (60°C) Deionized Water at a constant rate of 7 mL/min.
-
Causality: Slow addition prevents localized spikes in supersaturation, avoiding the liquid-liquid phase separation (oiling out) boundary.
-
-
Cooling to Seeding Point: Cool the clear solution to 50°C. This temperature lies within the MSZW, meaning the solution is supersaturated but will not spontaneously nucleate.
-
Seeding: Introduce 0.5 g (0.5 wt%) of pure 3-(4-Methylphenyl)benzamide seeds (thermodynamically stable form).
-
Causality: Benzamides are highly polymorphous[2]. Seeding bypasses the high activation energy required for spontaneous nucleation, forcing the solute to deposit onto the existing stable crystal lattice rather than forming a metastable kinetic polymorph.
-
-
Seed Bed Maturation: Hold the suspension isothermally at 50°C for 1 hour to allow the seed crystals to grow and establish a robust secondary nucleation threshold.
Phase 3: Controlled Cooling and Isolation
-
Cooling Profile: Implement a linear cooling ramp from 50°C to 5°C at a rate of 0.1°C/min.
-
Causality: A slow, linear cooling rate ensures that the supersaturation remains within the metastable zone, promoting crystal growth (yielding large, easily filterable crystals) rather than rapid secondary nucleation (which yields fine, difficult-to-filter powders that trap impurities).
-
-
Filtration: Isolate the resulting crystalline slurry via vacuum filtration.
-
Washing: Wash the filter cake with 100 mL (1 volume) of a pre-chilled (5°C) 70:30 Ethanol/Water mixture to displace the impure mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 45°C (under 50 mbar) for 12 hours or until a constant weight is achieved.
-
In-Process Control (IPC) 2: Confirm polymorph purity via X-Ray Powder Diffraction (XRPD) and chemical purity via HPLC (>99.5%).
-
Process Visualization
The following workflow illustrates the logical progression of the purification system, highlighting the critical control points.
Workflow for the purification of 3-(4-Methylphenyl)benzamide via anti-solvent crystallization.
Analytical Validation (Self-Validating Systems)
To ensure the trustworthiness of the protocol, the following analytical validations must be integrated into the workflow:
-
HPLC (High-Performance Liquid Chromatography): Assesses the clearance of the primary synthetic impurities, notably unreacted 3-bromobenzamide and p-tolylboronic acid. The anti-solvent ratio is specifically tuned to keep these impurities below their solubility limits in the mother liquor.
-
XRPD (X-Ray Powder Diffraction): Confirms that the isolated material matches the diffractogram of the desired stable polymorph. Because benzamides can form helicoidal and metastable lamellar structures under high thermodynamic driving forces[2], XRPD is a mandatory release test.
-
DSC (Differential Scanning Calorimetry): Used orthogonally with XRPD to verify the absence of polymorphic mixtures (indicated by single, sharp endothermic melting peaks).
References
- A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide - Benchchem. Benchchem.
- Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal - KOPS. University of Konstanz.
Sources
resolving precipitation issues with 3-(4-Methylphenyl)benzamide in media
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving reliable and reproducible results is paramount. This guide provides in-depth troubleshooting for a common challenge encountered by researchers: the precipitation of 3-(4-Methylphenyl)benzamide in aqueous experimental media. Our goal is to explain the underlying scientific principles and provide actionable protocols to ensure your compound remains in solution, safeguarding the integrity of your experiments.
Part 1: Understanding the Core Problem - The Science of Precipitation
Before troubleshooting, it's crucial to understand why a compound like 3-(4-Methylphenyl)benzamide is prone to precipitation. This section addresses the fundamental physicochemical properties and mechanisms at play.
FAQ 1: What are the key properties of 3-(4-Methylphenyl)benzamide that affect its solubility?
3-(4-Methylphenyl)benzamide (also known as N-(4-methylphenyl)benzamide) is a hydrophobic, or lipophilic, molecule. Its structure, featuring two phenyl rings, gives it a non-polar character, leading to very limited solubility in water-based solutions like cell culture media or buffers.[1] Key properties are summarized below.
| Property | Value / Description | Implication for Solubility | Source |
| Synonyms | N-(p-Tolyl)benzamide, N-Benzoyl-p-toluidine | - | [1] |
| Molecular Formula | C₁₄H₁₃NO | - | [1] |
| Appearance | White to off-white crystalline solid | Indicates strong intermolecular forces in the solid state that must be overcome for dissolution. | [1] |
| Aqueous Solubility | Limited / Low | The primary reason it precipitates in aqueous media.[1] | [1] |
| Organic Solvent Solubility | Soluble in ethanol and acetone | Highlights its hydrophobic nature and provides options for creating a concentrated stock solution.[1] | [1] |
| Predicted logP | ~3.6 | A high octanol/water partition coefficient (logP) indicates a strong preference for lipid-like environments over aqueous ones, confirming its hydrophobicity.[2] | [2] |
FAQ 2: I dissolved my compound in DMSO and it looked fine, but it crashed out when I added it to my media. What happened?
This common phenomenon is called solvent-shift precipitation .[3][4] Here’s the mechanism:
-
High-Concentration Stock: You correctly dissolved 3-(4-Methylphenyl)benzamide in a strong organic solvent like Dimethyl Sulfoxide (DMSO), where it is highly soluble.[5]
-
The "Shift": When you pipette this concentrated DMSO stock into a large volume of aqueous media, the solvent environment for the compound molecule abruptly "shifts" from being DMSO-rich to water-rich.
-
Precipitation: The compound's solubility in the final, mostly aqueous, medium is drastically lower. The concentration you are trying to achieve, while easily dissolved in DMSO, is now far above the maximum solubility limit in the media, forcing the compound to fall out of solution as a solid precipitate.[3]
FAQ 3: Can components in my cell culture media, like serum, affect compound solubility?
Yes, media components can both help and hinder solubility.
-
Positive Effect (Serum): Proteins present in Fetal Bovine Serum (FBS), particularly albumin, can act as carriers for hydrophobic molecules.[6] They can bind to 3-(4-Methylphenyl)benzamide, helping to keep it in solution, a phenomenon that can be leveraged as a solubilization strategy.[3][7][8]
-
Negative Effects (Salts/pH): While less common for compound-specific precipitation, incorrect media preparation, storage, or handling can cause the media components themselves to precipitate. This can be due to temperature fluctuations causing salts or proteins to fall out of solution, or pH shifts that affect the solubility of media components like calcium salts.[9][10]
Part 2: Systematic Troubleshooting Guide
Follow this question-and-answer workflow to diagnose and resolve precipitation issues. Start with the simplest solutions first before moving to more advanced formulation strategies.
Troubleshooting Workflow Diagram
This diagram outlines the logical steps for addressing precipitation.
Caption: Troubleshooting workflow for precipitation issues.
Q1: My compound precipitated immediately. What are the very first things to check?
Answer: Focus on your stock solution and dilution technique.
-
Stock Solution Integrity: Repeated freeze-thaw cycles can cause the compound to fall out of solution even in DMSO.[3] Always visually inspect your thawed stock aliquot. If you see crystals, try warming it to 37°C and vortexing.[5] If it doesn't redissolve, prepare a fresh stock solution and aliquot it into single-use volumes to prevent this issue.[5][11]
-
Dilution Method: How you add the stock to your media is critical. Rapidly pipetting the DMSO stock creates a localized zone of high compound concentration, triggering immediate precipitation.[4] The best practice is to add the stock solution slowly and drop-wise into pre-warmed (37°C) media while gently swirling or vortexing the media. [4][12] This ensures rapid dispersion.
Q2: I'm using the correct dilution technique, but my media still turns cloudy or hazy. What does this mean?
Answer: This indicates the formation of a fine, colloidal suspension, which means you are still exceeding the compound's solubility limit in the final medium.[4]
-
Confirm Final DMSO Concentration: Ensure your final DMSO concentration is within a range tolerated by your cells (typically ≤0.5%, ideally ≤0.1%) and is consistent across all experiments, including vehicle controls.[13] While counterintuitive, sometimes a slightly higher (but still non-toxic) final DMSO concentration can help keep the compound in solution.[7]
-
Lower the Final Compound Concentration: The most straightforward solution is to test a lower final concentration of 3-(4-Methylphenyl)benzamide. If your experiment allows for a dose-response curve, this can help you find the maximum effective and soluble concentration.
Q3: My experiment requires a high concentration that keeps precipitating. What advanced options do I have?
Answer: When you cannot lower the concentration, you must improve the solubility of the medium itself using formulation enhancers. The two primary choices for in-vitro work are cyclodextrins and non-ionic surfactants.
-
Cyclodextrins: These are cyclic oligosaccharides that act as molecular "buckets" with a hydrophobic interior and a hydrophilic exterior.[14][15] They can encapsulate hydrophobic molecules like 3-(4-Methylphenyl)benzamide, forming an "inclusion complex" that is water-soluble.[16][17] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common, cell-culture compatible choice.[3][14]
-
Non-ionic Surfactants: Molecules like Kolliphor® EL (formerly Cremophor® EL) are non-ionic surfactants that form micelles in aqueous solutions.[18][19] These micelles have a hydrophobic core that can sequester the compound, keeping it dispersed and "in solution."[20]
-
Serum: If you are using a serum-free medium, consider whether adding serum is permissible for your experiment. The binding of the compound to albumin in serum can significantly enhance its apparent solubility.[3][7]
Important: When using any solubility enhancer, you must run a parallel vehicle control (media + enhancer only) to ensure the enhancer itself does not affect your experimental results.
Q4: Can I just filter the media after the precipitate forms?
Answer: No, this is strongly discouraged. Filtering will remove the precipitated compound, resulting in an unknown and significantly lower final concentration of your active molecule.[3] This will invalidate your experimental results. The goal is to solve the solubility issue, not to remove the compound.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methods for preparing and using 3-(4-Methylphenyl)benzamide.
Protocol 1: Standard Preparation of a DMSO Stock Solution
This protocol outlines the best practices for creating a stock and diluting it into your final medium.
-
Calculate Required Mass: Determine the mass of 3-(4-Methylphenyl)benzamide needed to achieve a desired high-concentration stock (e.g., 10-50 mM).
-
Dissolve in 100% DMSO: Weigh the compound into a sterile, appropriate tube (e.g., glass or polypropylene). Add the calculated volume of high-purity, sterile DMSO.
-
Ensure Complete Dissolution: Vortex the tube thoroughly.[5] If needed, sonicate briefly in a water bath or warm to 37°C to aid dissolution.[5] Visually inspect against a light source to ensure no solid particles remain.
-
Sterilization (Optional): If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).
-
Aliquot for Storage: Dispense the stock solution into single-use, light-protected, sterile tubes. Store at -20°C or -80°C as recommended for the compound.[11]
-
Prepare Working Solution: a. Pre-warm your cell culture medium to 37°C. b. Thaw one aliquot of the DMSO stock and ensure it is fully dissolved. c. While gently swirling the warm medium, add the required volume of DMSO stock drop-by-drop. d. Use the final medium immediately. Do not store diluted aqueous solutions of the compound.[4]
Protocol 2: Enhancing Solubility with (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
This protocol describes how to use HP-β-CD to create a more soluble formulation.
-
Prepare an Aqueous HP-β-CD Solution: Weigh out HP-β-CD and dissolve it in your basal cell culture medium to create a concentrated stock (e.g., 10-40% w/v). Warm to 37°C and stir until fully dissolved. This solution should be sterile-filtered.
-
Prepare Compound Stock in DMSO: Create a high-concentration stock of 3-(4-Methylphenyl)benzamide in DMSO as described in Protocol 1.
-
Form the Inclusion Complex: a. In a sterile tube, add the required volume of your DMSO compound stock. b. Add the aqueous HP-β-CD stock solution to the DMSO stock. The ratio of cyclodextrin to the compound often needs empirical optimization (a molar ratio of 5:1 to 10:1 HP-β-CD:compound is a good starting point). c. Vortex the mixture vigorously for 1-5 minutes to facilitate the formation of the inclusion complex. The solution should be clear.
-
Final Dilution: Add the clear complex solution to your final volume of pre-warmed cell culture medium.
-
CRITICAL - Vehicle Control: Prepare a control medium containing the exact same final concentration of both DMSO and HP-β-CD, but without the compound, to treat a set of control cells.
Mechanism of Cyclodextrin Solubilization
Caption: Cyclodextrin encapsulates the hydrophobic compound, presenting a hydrophilic exterior to the aqueous medium.
References
- Vertex AI Search, "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC"
- Vertex AI Search, "Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem"
- Vertex AI Search, "Kolliphor EL - Grokipedia"
- Vertex AI Search, "Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs - SciELO"
- Vertex AI Search, "Any suggestions for treating DMSO soluble compound in cell culture?
- Vertex AI Search, "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI"
- Vertex AI Search, "Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar"
- Vertex AI Search, "Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Publishing"
- Vertex AI Search, "Common Cell Culture Problems: Precipit
- Vertex AI Search, "N-[3-(4-methylphenyl)but-3-enyl]benzamide | C18H19NO | CID - PubChem"
- Vertex AI Search, "How to dissolve peptide in DMSO and still be safe to the cell culture - LifeTein"
- Vertex AI Search, "Technical Support Center: Troubleshooting Compound Precipit
- Vertex AI Search, "Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell"
- Vertex AI Search, "Kolliphor® Solubilizers and Surfactants for Pharmaceutical Applic
- Vertex AI Search, "Troubleshooting Umbelliprenin Precipitation in Cell Culture Media: A Technical Support Guide - Benchchem"
- Vertex AI Search, "Compound Handling Instructions - MCE"
- Vertex AI Search, "DMSO in cell based assays - Scientist Solutions"
- Vertex AI Search, "Kolliphor® EL by BASF Pharma Solutions - Personal Care & Cosmetics - UL Prospector"
- Vertex AI Search, "Kolliphor EL - Transchem Corpor
- Vertex AI Search, "Benzamide, N-[(4-methylphenyl)sulfonyl]- Properties - EPA"
- Vertex AI Search, "Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate.
- Vertex AI Search, "CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica"
- Vertex AI Search, "3-Methyl-N-(4-methylphenyl)benzamide - PMC"
- Vertex AI Search, "Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - AR"
- Vertex AI Search, "An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem"
- Vertex AI Search, "Chemical Properties of Benzamide, N-(3-methylphenyl)- (CAS 582-77-4) - Cheméo"
- Vertex AI Search, "Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5) - Cheméo"
- Vertex AI Search, "The effects of protein crowders on small molecule drug diffusion - bioRxiv.org"
- Vertex AI Search, "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Public
- Vertex AI Search, "3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem"
- Vertex AI Search, "The Solubility of Proteins in Organic Solvents. - SciSpace"
- Vertex AI Search, "(PDF)
- Vertex AI Search, "Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC"
Sources
- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. Benzamide, N-(3-methylphenyl)- (CAS 582-77-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. lifetein.com [lifetein.com]
- 13. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. scielo.br [scielo.br]
- 17. mdpi.com [mdpi.com]
- 18. grokipedia.com [grokipedia.com]
- 19. transchemcorp.com [transchemcorp.com]
- 20. pubs.acs.org [pubs.acs.org]
minimizing side products during 3-(4-Methylphenyl)benzamide production
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3-(4-Methylphenyl)benzamide, a key intermediate in various research and development applications. As Senior Application Scientists, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side product formation and maximize the yield and purity of your target compound.
Troubleshooting Guide: Minimizing Side Products
The synthesis of 3-(4-Methylphenyl)benzamide typically proceeds in two key stages: the formation of the biaryl core, 3-(4-methylphenyl)benzoic acid, commonly via a Suzuki-Miyaura coupling reaction, followed by the formation of the amide bond. Side products can arise at either stage. This guide will help you diagnose and resolve these issues.
Visual Troubleshooting Workflow
The following workflow provides a step-by-step process for identifying and mitigating common side products.
optimizing reaction temperature for 3-(4-Methylphenyl)benzamide coupling
Topic: Thermal Optimization for 3-(4-Methylphenyl)benzamide Synthesis
Ticket ID: SUZUKI-OPT-34M Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize 3-(4-Methylphenyl)benzamide via a Suzuki-Miyaura cross-coupling reaction. The core challenge is balancing the activation energy required for the oxidative addition of the 3-halobenzamide against the thermal degradation of the 4-tolylboronic acid (protodeboronation) and the palladium catalyst.
The amide moiety on your electrophile (3-halobenzamide) acts as an Electron Withdrawing Group (EWG), generally facilitating oxidative addition. However, the amide nitrogen can act as a Lewis base, potentially coordinating to the Pd center and dampening catalytic activity if the temperature is insufficient to promote ligand dissociation.
Module 1: The Thermal "Goldilocks Zone"
Temperature is not just a switch; it is a variable that dictates the competition between productive coupling and destructive side pathways.
The Thermodynamic Trade-Off
| Temperature Range | Dominant Kinetic Pathway | Observation |
| Low (< 50°C) | Stalled Oxidative Addition | The C-X bond (X=Cl, Br) on the benzamide fails to break. Catalyst remains active but idle. Result: High recovery of starting material. |
| Optimal (60-85°C) | Productive Cycle | Rate of Transmetallation > Rate of Protodeboronation. Amide coordination is overcome by thermal energy. |
| High (> 100°C) | Protodeboronation & Aggregation | 4-Tolylboronic acid hydrolyzes/deboronates. Pd(0) clusters into inactive "Pd Black." Result: Low yield, formation of toluene (from deboronation). |
Module 2: Optimization Protocol
Standard Operating Procedure (SOP): Temperature Screening Do not assume "reflux" is necessary. Reflux often exceeds the stability window of boronic acids.
Base Case Reagents:
-
Electrophile: 3-Bromobenzamide (1.0 equiv)
-
Nucleophile: 4-Tolylboronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3-5 mol%) - Selected for thermal robustness.
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Thermal Ramp:
-
The Ambient Check (25°C):
-
Set up the reaction at room temperature.
-
Why? Highly active catalysts like Pd-SPhos or Pd-XPhos can couple EWG-activated aryl bromides at RT. If you are using standard Pd(PPh₃)₄, this will likely fail, but it establishes a baseline.
-
-
The Activation Threshold (60°C):
-
Heat to 60°C. This is the activation energy floor for many aryl bromides using stable phosphine ligands.
-
Monitor by HPLC/LC-MS at 1 hour.
-
-
The Standard Optimization (80°C):
-
If conversion is <50% at 60°C, increase to 80°C.
-
Critical Note: 1,4-Dioxane boils at 101°C. Running at 80°C provides a safety buffer against solvent loss and localized superheating.
-
Module 3: Troubleshooting & FAQs
Q1: My reaction turns black immediately upon heating, and conversion stops. Is the temperature too high? A: Yes, or your catalyst is unstable. "Pd Black" is the precipitation of bulk Palladium(0).
-
Diagnosis: The rate of reductive elimination is slower than the rate of catalyst agglomeration.
-
Fix: Lower the temperature by 10°C. Alternatively, switch to a catalyst with a bidentate ligand like Pd(dppf)Cl₂ , which resists thermal decomposition better than Pd(PPh₃)₄.
Q2: I see the product, but I also see a large amount of Toluene. Why? A: You are suffering from Protodeboronation .
-
Mechanism: At high temperatures (usually >90°C) and high pH, water attacks the Boron center of 4-tolylboronic acid, releasing the aryl group as Toluene.
-
Fix:
-
Reduce Temperature: Drop to 70°C.
-
Slow Addition: Do not add all boronic acid at once. Add it portion-wise over 1 hour to keep its instantaneous concentration low.
-
Anhydrous Conditions: Switch to anhydrous DMF or Toluene with an anhydrous base (Cs₂CO₃) to remove water from the equation (though Suzuki usually benefits from trace water).
-
Q3: The starting material (3-bromobenzamide) is not consumed, even at 80°C. A: The amide group might be poisoning the catalyst.
-
Mechanism: The primary amide (-CONH₂) can coordinate to the Pd center, blocking the coordination site required for the boronic acid.
-
Fix:
-
Increase Temp: Paradoxically, you may need more heat (90-100°C) to force the amide to dissociate.
-
Protect the Amide: If heat fails, the amide must be protected (e.g., as a nitrile or N-Boc) before coupling.
-
Module 4: Visualizations
Figure 1: Troubleshooting Decision Tree
Caption: Logic flow for optimizing reaction temperature based on LC-MS observation of crude reaction mixture.
Figure 2: Thermal Influence on Catalytic Cycle
Caption: The Suzuki-Miyaura cycle showing where temperature impacts rate-limiting steps (Green) vs. side reactions (Red).
References
-
Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Barder, T. E., et al. (2005).[4] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Sources
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Photostability & Degradation Diagnostics
Target Analyte: 3-(4-Methylphenyl)benzamide Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Welcome to the Photostability Diagnostics Center. This guide is engineered to help you troubleshoot, identify, and prevent the UV-induced degradation of 3-(4-Methylphenyl)benzamide during drug development and formulation.
Because this molecule contains both a biphenyl core with a benzylic methyl group and a primary benzamide moiety , it is highly susceptible to specific photochemical transformations under UV irradiation (
Part 1: Troubleshooting Guides & FAQs
Issue 1: Unexpected Mass Shifts (+14, +16, +30 Da) During UV Exposure
Q: During our ICH Q1B photostability studies, LC-HRMS analysis reveals three major degradation products with mass shifts of +16 Da, +14 Da, and +30 Da relative to the parent API. What is driving this, and how can we mitigate it?
The Causality: These mass shifts are the classic signature of benzylic photo-oxidation . The methyl group on the p-tolyl ring possesses a relatively weak benzylic C-H bond. Under UV light, this bond undergoes homolytic cleavage to form a stable benzylic radical. In the presence of dissolved oxygen, this radical rapidly reacts to form a peroxide intermediate, which subsequently decays into:
-
+16 Da: 3-(4-Hydroxymethylphenyl)benzamide (Alcohol)
-
+14 Da: 3-(4-Formylphenyl)benzamide (Aldehyde, formed via further oxidation of the alcohol)
-
+30 Da: 3-(4-Carboxyphenyl)benzamide (Carboxylic Acid)
This radical-mediated oxidation is a well-documented pathway for biphenyl derivatives under UV irradiation 1.
The Solution: To prevent this, formulations must be protected from reactive oxygen species (ROS). Sparging aqueous buffers with Argon prior to stress testing, or formulating the final drug product with free-radical scavengers (e.g., BHT, ascorbic acid), will quench the benzylic radical before oxygen insertion occurs.
Issue 2: Loss of the Amide Functional Group
Q: Our FTIR and NMR data indicate a complete loss of the primary amide group, and LC-MS shows a new peak at +1 Da (m/z 213.1). Is the UV light cleaving the molecule?
The Causality:
Yes. You are observing photo-hydrolysis . When the benzamide group absorbs UV light, the molecule is excited to a singlet
The Solution: Photo-hydrolysis is highly pH-dependent. Ensure your sample matrix is buffered to a strictly neutral pH (pH 6.5–7.5). Extreme acidic or basic conditions will catalyze the UV-induced cleavage. If analyzing via LC-MS, ensure your autosampler vials are amber-tinted to prevent ambient light from initiating this hydrolysis while samples sit in the queue.
Issue 3: Complete Loss of the Biphenyl Chromophore
Q: Under prolonged UV-C exposure, we lose the parent peak entirely, but we don't see any of the expected oxidation products. Where is the mass going?
The Causality: You are over-stressing the molecule. High-energy UV-C (e.g., 254 nm) forces the biphenyl system past simple oxidation and into ring cleavage and mineralization . Prolonged photolysis of biphenyls leads to the destruction of the aromatic rings, generating small, highly polar aliphatic fragments that may not be retained on standard C18 columns or may lack the chromophore required for UV detection 3.
The Solution: Ensure your photostability chamber is strictly calibrated to ICH Q1B standards (Option 1 or Option 2 light sources, simulating natural sunlight/D65), which primarily emit UV-A and UV-B. UV-C should not be used for standard pharmaceutical stability profiling unless specifically testing for sterilization compatibility.
Part 2: Quantitative Degradation Profiling
To assist in rapid LC-HRMS peak identification, use the self-validating mass shift table below. All theoretical masses are calculated based on the positive electrospray ionization
| Degradant ID | Proposed Structure | Photochemical Pathway | Theoretical | Mass Shift ( |
| Parent | 3-(4-Methylphenyl)benzamide | N/A | 212.1075 | 0 |
| DP-1 | 3-(4-Hydroxymethylphenyl)benzamide | Benzylic Oxidation (Alcohol) | 228.1025 | +16.0 |
| DP-2 | 3-(4-Formylphenyl)benzamide | Benzylic Oxidation (Aldehyde) | 226.0868 | +14.0 |
| DP-3 | 3-(4-Carboxyphenyl)benzamide | Deep Oxidation (Carboxylic Acid) | 242.0817 | +30.0 |
| DP-4 | 3-(4-Methylphenyl)benzoic acid | Photo-hydrolysis (Amide Cleavage) | 213.0915 | +1.0 |
Part 3: Mechanistic & Workflow Visualizations
Fig 1: UV-induced degradation pathways of 3-(4-Methylphenyl)benzamide via oxidation and hydrolysis.
Fig 2: Self-validating experimental workflow for photostability testing and structural elucidation.
Part 4: Self-Validating Experimental Protocol
To ensure that the degradation observed is strictly photochemical (and not thermal or solvolytic), you must employ a self-validating protocol. This methodology guarantees that every variable is controlled and accounted for.
Step-by-Step ICH Q1B Forced Degradation Workflow
Step 1: Solution Preparation & Control Generation
-
Prepare a 1.0 mg/mL stock solution of 3-(4-Methylphenyl)benzamide in a 50:50 mixture of LC-MS grade Water/Acetonitrile.
-
Self-Validation Check: Aliquot the solution into two identical quartz vials. Wrap one vial entirely in aluminum foil. This serves as the Dark Control to rule out thermal degradation or baseline hydrolysis.
Step 2: Actinometry and UV Irradiation
-
Place both the exposed quartz vial and the foil-wrapped Dark Control into a calibrated photostability chamber equipped with a D65/ID65 emission standard lamp.
-
Irradiate the samples to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt-hours/square meter.
-
Causality Note: Using quartz vials is mandatory. Standard borosilicate glass absorbs UV light below 320 nm, which will artificially protect the benzamide group from the high-energy photons required to induce
transition and subsequent hydrolysis 4.
Step 3: Quenching and Sample Recovery
-
Immediately upon completion of the UV cycle, transfer the vials to an ice bath (4°C) to quench any residual thermal reactions.
-
Transfer the contents to amber LC-MS vials to prevent further ambient light exposure.
Step 4: LC-HRMS Analysis & Mass Balance Validation
-
Inject both the Dark Control and the UV-exposed sample onto a C18 UPLC column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Self-Validation Check (Mass Balance): Calculate the total peak area of the parent API in the Dark Control. Sum the peak areas of the remaining parent API and all identified degradants (DP-1 through DP-4) in the UV-exposed sample. A significant discrepancy (>10% loss of mass balance) indicates that the molecule has undergone deep ring cleavage into volatile or non-UV-absorbing fragments.
Part 5: References
-
Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs” Source: IOSR Journal of Applied Chemistry URL:[Link]
-
Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis Source: ResearchGate URL:[Link]
-
Preparation and characterization of the system NiMn2O4/TiO2 by sol–gel: application to the photodegradation of benzamide under visible light Source: Springer / Journal of Sol-Gel Science and Technology URL:[Link]
-
ChemInform Abstract: Photodegradation of Benzamide in TiO2 Aqueous Suspensions Source: ResearchGate / New Journal of Chemistry URL:[Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of the system NiMn2O4/TiO2 by sol–gel: application to the photodegradation of benzamide under visible light | springerprofessional.de [springerprofessional.de]
Technical Support Center: Purification of 3-(4-Methylphenyl)benzamide by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive, experience-driven approach to the purification of 3-(4-Methylphenyl)benzamide using column chromatography. It is designed for researchers and drug development professionals to navigate the nuances of the purification process, from initial method development to final purity assessment, ensuring high-quality, reproducible results.
Core Principles & Compound Characteristics
The successful purification of any compound begins with understanding its physicochemical properties. 3-(4-Methylphenyl)benzamide is a moderately polar molecule. The amide (–C(=O)NH–) group provides polarity and sites for hydrogen bonding, while the two aromatic rings (benzoyl and 4-methylphenyl) contribute significant non-polar character.[1] This dual nature makes it an ideal candidate for normal-phase column chromatography, where a polar stationary phase (silica gel) is used to separate components based on their differential adsorption, eluting them with a non-polar mobile phase of increasing polarity.
Table 1: Physicochemical Properties of N-(4-Methylphenyl)benzamide Note: The topic "3-(4-Methylphenyl)benzamide" is interpreted as the common isomer N-(4-methylphenyl)benzamide, also known as N-benzoyl-p-toluidine.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₁₄H₁₃NO | - |
| Molecular Weight | 211.26 g/mol | - |
| Appearance | White to off-white crystalline solid.[1] | A solid nature allows for easier handling and assessment of purity post-purification via melting point. |
| Melting Point | ~158 °C.[2] | A sharp melting point close to the literature value is a strong indicator of high purity.[3] |
| Solubility | Soluble in ethanol and acetone; limited solubility in water.[1] | Guides the choice of solvents for sample loading and potential recrystallization. Its insolubility in non-polar solvents like hexanes and solubility in more polar solvents like ethyl acetate forms the basis for mobile phase selection. |
| Polarity | Moderately polar | The amide group allows for strong interaction with the silica gel stationary phase, while the aromatic rings interact with the non-polar mobile phase. This balance is key to achieving good separation. |
The Purification Workflow: From Crude Mixture to Pure Compound
The purification process is a systematic workflow. It begins with analytical Thin-Layer Chromatography (TLC) to develop an appropriate separation method, which is then scaled up to preparative column chromatography.
Caption: General purification workflow for 3-(4-Methylphenyl)benzamide.
Experimental Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
TLC is a rapid and inexpensive method to determine the optimal solvent system for your separation.[3] The goal is to find a solvent mixture that moves the desired compound to a Retention Factor (Rf) value of approximately 0.3-0.4, ensuring good separation from impurities.[3]
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[4]
-
Sample Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.[4] Use a capillary tube to apply a small, concentrated spot onto the origin. It is also wise to spot your starting materials as references if they are available.
-
Developing the Plate: Prepare a developing chamber (a covered beaker works well) containing your chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes) to a depth of about 0.5 cm.[4] Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.[5] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.[4]
-
Visualization: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[4] Allow the plate to dry. Visualize the spots using a UV lamp (254 nm), as the aromatic rings in the compound will absorb UV light. Circle the visible spots with a pencil.
-
Analysis and Optimization: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
If the product spot has an Rf ≈ 0, the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).
-
If the product spot has an Rf ≈ 1.0, the solvent system is too polar. Increase the proportion of the less polar solvent (e.g., hexanes).
-
A good starting point for many benzamides is a mixture of ethyl acetate and hexanes.[3]
-
Experimental Protocol 2: Purification by Flash Column Chromatography
This protocol assumes a standard glass column packed with silica gel.
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Add more slurry until the desired column height is reached. Never let the top of the silica bed run dry.
-
-
Sample Loading:
-
Wet Loading (Recommended for soluble samples): Dissolve the crude 3-(4-Methylphenyl)benzamide in a minimum amount of the mobile phase or a slightly more polar solvent.[3] Carefully pipette this solution onto the top of the silica bed.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite to this solution and evaporate the solvent completely to obtain a free-flowing powder.[6] Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks. For flash chromatography, apply gentle pressure to the top of the column using a pump or inert gas to achieve a faster flow rate.[7]
-
Start with a low-polarity mobile phase. You can gradually increase the polarity (gradient elution) by systematically increasing the percentage of the more polar solvent (e.g., from 10% to 20% to 30% ethyl acetate in hexanes).[3] This helps elute the less polar impurities first, followed by your product, and finally the more polar impurities.
-
-
Fraction Monitoring and Isolation:
-
Collect fractions of a consistent volume.
-
Use TLC to analyze the fractions and identify which ones contain the pure product.
-
Combine the pure fractions into a round-bottom flask.[6]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(4-Methylphenyl)benzamide.[3][6]
-
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Caption: Troubleshooting logic for poor separation issues.
Q: My compound is stuck at the origin on the TLC plate (Rf ≈ 0) and won't move off the column.
A: This indicates the mobile phase is not polar enough to displace your compound from the silica gel.[4]
-
Cause: The eluent has insufficient polarity to compete with the stationary phase for your analyte. 3-(4-Methylphenyl)benzamide's amide group binds strongly to the acidic silanol groups on the silica surface.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a 10:1 Hexane:Ethyl Acetate mixture, try changing to a 5:1 or 2:1 ratio.[4] For very polar impurities, a small percentage of methanol in dichloromethane may be necessary.[8]
Q: My compound runs with the solvent front on the TLC plate (Rf ≈ 1.0) and elutes immediately from the column with impurities.
A: This is the opposite problem; your mobile phase is too polar.
-
Cause: The eluent is so polar that it readily displaces all compounds from the silica gel, preventing any separation. The compounds spend all their time in the mobile phase.
-
Solution: Decrease the polarity of your mobile phase. If you are using 2:1 Hexane:Ethyl Acetate, try a 5:1 or 10:1 mixture. You need to find a balance where the compound interacts with the silica but can still be moved by the solvent.
Q: The spots on my TLC plate are streaking, or the bands on my column are broad.
A: Streaking and broad peaks are often caused by sample overloading or strong, undesirable interactions with the stationary phase.[8]
-
Cause 1: Overloading. Too much sample has been applied to the TLC spot or loaded onto the column.[8]
-
Solution 1: Use a more dilute solution for TLC spotting. For column chromatography, either reduce the amount of crude material or use a larger diameter column.
-
Cause 2: Strong Acid/Base Interactions. The amide group can have a slight basic character, leading to strong interactions with the acidic silica gel, causing tailing.[8]
-
Solution 2: Add a small amount (0.1-1%) of a modifier to your mobile phase. For a basic compound, adding a base like triethylamine can neutralize the acidic sites on the silica and significantly improve peak shape.[8]
Q: I have a low yield of purified product after the column.
A: Low yield can result from several factors, from an incomplete reaction to physical loss during the purification process.
-
Cause 1: Product is too soluble in the eluent. If your compound has some solubility even in the cold mobile phase, you may lose material during washing or elution.[3]
-
Solution 1: Ensure you are using the least polar solvent system possible that still provides good separation. Evaporate your fractions carefully to avoid loss to the vacuum pump.
-
Cause 2: Irreversible Adsorption. The compound may be binding too strongly to the silica gel and not eluting completely.
-
Solution 2: After eluting your product, try flushing the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to see if more material is recovered. If so, a gradient elution that ramps up to a higher polarity is necessary.
Q: My final product is an oil instead of the expected white solid.
A: This almost always indicates the presence of impurities.
-
Cause: Residual solvents or impurities can depress the melting point and prevent crystallization.[3]
-
Solution: Re-purify the oil using column chromatography, perhaps with a slower, shallower gradient to achieve better separation. Alternatively, attempt to recrystallize the oil from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to isolate the pure solid compound.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 3-(4-Methylphenyl)benzamide? A1: For normal-phase chromatography of benzamide derivatives, silica gel (SiO₂) is the most common and effective stationary phase.[3] Its polar surface interacts well with the amide group, allowing for separation based on polarity. For very basic related compounds, alumina (Al₂O₃) can sometimes be a better option to reduce tailing.[8]
Q2: How do I definitively choose the right solvent system? A2: The ideal solvent system is determined empirically using TLC. A good mobile phase for column chromatography should give your target compound an Rf value of 0.3-0.4 on a TLC plate.[3] This Rf value typically ensures that the compound will elute from the column in a reasonable number of column volumes and will be well-separated from impurities with different Rf values. A common and highly versatile solvent system is a mixture of ethyl acetate (polar) and hexanes (non-polar), as the polarity can be finely tuned by adjusting their ratio.[3]
Q3: How can I assess the purity of my final product? A3: A combination of methods should be used to confirm the purity and identity of your compound.
-
Melting Point: A sharp melting point that matches the literature value (158 °C for N-(4-methylphenyl)benzamide) is a strong indicator of high purity.[2][3] Impurities will typically cause the melting point to be depressed and broaden.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your compound and identify any residual impurities by the presence of unexpected signals.[3]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide quantitative data on purity.[3] A single, sharp peak indicates a pure sample.
References
-
3-Methyl-N-(4-methylphenyl)benzamide - PMC. (Source: National Center for Biotechnology Information) URL: [Link]
-
Preparation of N-(4-methylphenyl)benzamide - PrepChem.com. (Source: PrepChem.com) URL: [Link]
-
The Synthesis of Benzocaine Part 4: Thin Layer Chromatography (TLC) - YouTube. (Source: YouTube) URL: [Link]
-
Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). (Source: Unknown) URL: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (Source: Organic Syntheses) URL: [Link]
Sources
- 1. CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Impurity Remediation in Biaryl Amide Synthesis
Target API/Intermediate: 3-(4-Methylphenyl)benzamide Reaction Context: Suzuki-Miyaura Cross-Coupling Regulatory Target: < 10 ppm Palladium (ICH Q3D Oral Limit)
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists who need to purge residual palladium from 3-(4-Methylphenyl)benzamide down to strict regulatory thresholds.
Diagnostic Troubleshooting Guide
Issue: Standard aqueous workup leaves >1000 ppm Palladium in the crude product.
Root Cause: Palladium complexes (especially those with phosphine ligands) are highly lipophilic and partition into the organic phase alongside the biaryl product. Simple water or brine washes do not possess the chelating affinity required to break these Pd-ligand/Pd-product interactions. Resolution: Implement a reactive aqueous wash. Washing the organic layer (e.g., toluene) with 20% aqueous sodium bisulfite (NaHSO3) at elevated temperatures (60 °C) forces the formation of water-soluble Pd-sulfite complexes. This can reduce Pd levels from ~8000 ppm to ~100 ppm prior to any solid-supported scavenging [5].
Issue: Activated carbon (charcoal) treatment results in >15% product loss and incomplete Pd removal.
Root Cause: Activated carbon relies on non-specific physisorption. While it binds Pd, it also readily traps aromatic compounds like 3-(4-Methylphenyl)benzamide within its porous network, leading to poor mass recovery. Furthermore, carbon often fails to reduce Pd below 50 ppm because it cannot outcompete the API's own coordinating functional groups (like the benzamide moiety) for the metal [6]. Resolution: Transition to functionalized silica scavengers (e.g., SiliaMetS Thiol or ISOLUTE Si-TMT). These scavengers utilize chemisorption, forming irreversible covalent-coordinate bonds with Pd. The silica matrix prevents API entrapment, ensuring >95% mass recovery [4].
Issue: Silica-thiol scavenger is added, but Pd levels plateau at 40 ppm.
Root Cause: Scavenging is an equilibrium process. If the reaction is performed at room temperature for a short duration, the thermodynamic trap of the silica-bound thiol is not fully realized. Additionally, highly stable Pd(0) species may require oxidation to Pd(II) for optimal chelation. Resolution: Increase the scavenging temperature to 50 °C and extend the residence time to 4–16 hours. If using flow chemistry, recirculate the solution through a scavenger cartridge (e.g., E-PAK) to shift the equilibrium towards complete palladium binding [4].
Quantitative Scavenger Performance Data
To guide your scavenger selection, the following table summarizes the expected Pd reduction and API recovery when treating a crude biaryl Suzuki coupling mixture (initial Pd ~1668 ppm) with various scavengers (0.6 w/w loading, 50 °C, 4 hours) [4, 6].
| Scavenger Type | Binding Mechanism | Residual Pd (ppm) | API Mass Recovery (%) | Notes |
| None (Control) | N/A | 1668 | 100 | Baseline crude |
| Activated Carbon (Darco KB-G) | Physisorption | 633 | < 85 | Non-specific; high API loss |
| SiliaMetS Thiol | Chemisorption (Thiol) | 70 | > 95 | Broad affinity for Pd(0)/Pd(II) |
| ISOLUTE Si-TMT | Chemisorption (Triazine) | 161 | > 95 | Excellent for acidic/basic conditions |
| SEM26 | Chemisorption (Proprietary) | 20 | > 95 | Highly optimized for biaryl systems |
Experimental Protocols: Self-Validating Workflows
Protocol A: Pre-Treatment via Reactive Aqueous Wash (NaHSO3)
Purpose: Bulk Pd removal to prevent overloading expensive silica scavengers.
-
Dilution: Upon completion of the Suzuki coupling, dilute the crude reaction mixture containing 3-(4-Methylphenyl)benzamide with Toluene (6 volumes).
-
Quench & Chelate: Charge 20% w/v aqueous NaHSO3 (6 volumes) to the reactor [5].
-
Thermal Digestion: Heat the biphasic suspension to 60 °C and stir vigorously for 1 hour. Causality: Elevated temperature ensures the biaryl amide remains dissolved in the organic phase while accelerating the formation of aqueous-soluble Pd-sulfite complexes.
-
Phase Separation: Filter the warm mixture to remove any precipitated Pd black, then separate the aqueous and organic layers.
-
Validation: Sample the organic layer for ICP-MS analysis. Pd should be reduced by 90-95%.
Protocol B: Polish Scavenging via SiliaMetS Thiol
Purpose: Trace Pd removal to meet ICH Q3D limits (<10 ppm).
-
Preparation: Transfer the pre-treated organic layer (from Protocol A) to a clean reactor.
-
Scavenger Charging: Add SiliaMetS Thiol at a loading of 5 molar equivalents relative to the initial Pd catalyst charge [1].
-
Incubation: Heat the suspension to 50 °C and agitate for 4 to 16 hours. Causality: The thiol groups covalently bind residual Pd. Time and temperature are critical to overcome the activation energy required to strip Pd from the coordinating benzamide nitrogen/oxygen atoms.
-
Filtration: Filter the mixture through a medium-porosity glass frit. Wash the silica cake with 2 volumes of hot ethyl acetate to recover any surface-bound API.
-
Isolation: Concentrate the filtrate under vacuum and crystallize the 3-(4-Methylphenyl)benzamide from heptane/ethyl acetate.
-
Validation: Digest a 50 mg sample of the crystallized API in concentrated HNO3/HCl (microwave digestion) and analyze via ICP-MS.
Process Decision Workflow
Decision tree for routing crude Suzuki coupling products through sequential Pd removal stages.
Frequently Asked Questions (FAQs)
Q: What is the exact regulatory limit for Palladium in my final 3-(4-Methylphenyl)benzamide API? A: According to the ICH Q3D(R2) guidelines, Palladium is a Class 2B elemental impurity. The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day [2]. To calculate the concentration limit (in ppm), divide the PDE by the maximum daily dose of the drug product. For a standard 10 g/day maximum dose, the limit is 10 ppm (10 µg/g) [3].
Q: Can I use functionalized polymer scavengers instead of silica? A: While polystyrene-based scavengers exist, silica matrices (like SiliaMetS) are generally preferred for process scale-up. Silica does not swell in organic solvents, meaning it will not trap the API or cause pressure drops during filtration or flow chemistry applications [1]. Furthermore, silica withstands higher temperatures, which is often required to break stable API-Pd complexes.
Q: Why does the color of my isolated product not correlate with the Palladium content? A: It is a common misconception that a white powder is free of palladium. Palladium nanoparticles (Pd black) cause dark discoloration, but soluble, coordinated Pd(II) species can be entirely colorless or faintly yellow, blending in with the API. Therefore, visual inspection is invalid; you must rely on ICP-MS or ICP-OES for accurate quantification [4].
References
-
SiliCycle. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Palladium." Technology Networks. Available at: [Link]
-
ICH. "Guideline for Elemental Impurities Q3D(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
Triphase Pharma Solutions. "ICH Q3D Elemental Impurities." CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]
-
CatSci. "Process Development Whitepaper Metal Scavenging." CatSci Ltd. Available at: [Link]
-
ACS Publications. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique." Organic Process Research & Development. Available at: [Link]
-
Biotage. "Metal Scavengers in Process Chemistry An Investigative Study." Biotage. Available at: [Link]
High-Resolution Mass Spectrometry Profiling of 3-(4-Methylphenyl)benzamide: A Comparative Guide to EI-MS and ESI-MS/MS Platforms
As drug development pipelines increasingly rely on highly specific structural elucidation, the analytical characterization of biphenyl derivatives like 3-(4-Methylphenyl)benzamide (Molecular Weight: 211.26 g/mol , Formula: C₁₄H₁₃NO) demands rigorous mass spectrometry (MS) workflows. This guide objectively compares the performance, causality, and fragmentation mechanisms of two orthogonal platforms: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
By understanding the fundamental physics driving ion formation in each platform, researchers can confidently deploy these techniques for impurity profiling, metabolite identification, and quality control.
Causality in Ionization: Platform Selection and Physics
The choice between EI and ESI dictates not just the sample introduction method, but the fundamental physics of how 3-(4-Methylphenyl)benzamide fragments.
-
Electron Ionization (EI-MS): The Radical Pathway EI is a "hard" ionization technique. Bombardment with a 70 eV electron beam strips an electron from the benzamide, generating a highly energetic radical cation (
) at m/z 211. The excess internal energy drives immediate homolytic and heterolytic cleavages. Because the precursor is an odd-electron species, it readily expels radicals (e.g., , ) to achieve stable, even-electron fragment states [1]. -
Electrospray Ionization (ESI-MS/MS): The Even-Electron Rule ESI is a "soft" ionization technique that transfers a proton in the liquid phase, yielding a stable, even-electron
ion at m/z 212. Without external energy, this ion remains intact. To induce fragmentation, Collision-Induced Dissociation (CID) is applied. Governed by the "even-electron rule," this species resists losing radicals and instead undergoes rearrangements to expel neutral molecules (e.g., , ) [2].
Mechanistic Fragmentation Pathways
The fragmentation of 3-(4-Methylphenyl)benzamide is structurally diagnostic, driven by its biphenyl core and carboxamide functional group.
Under EI conditions, the molecule typically loses the amino radical (
Under ESI-CID conditions, the protonated amide undergoes a neutral loss of ammonia (
Fragmentation pathways of 3-(4-Methylphenyl)benzamide under ESI and EI.
Quantitative Data Comparison
The following table summarizes the diagnostic ions observed across both platforms, providing a direct reference for spectral annotation.
| Fragment Ion | m/z (EI) | m/z (ESI+) | Neutral/Radical Loss | Structural Assignment |
| Molecular Ion | 211 | 212 | None | |
| Acylium Ion | 195 | 195 | -16 Da (EI) / -17 Da (ESI) | Loss of |
| Methylbiphenyl | 167 | 167 | -44 Da (EI) / -28 Da (ESI) | Loss of |
| Biphenylene | 152 | 152 | -15 Da | Loss of |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. System Suitability Tests (SST) are embedded to guarantee that the instrument is operating within strict mass accuracy and energy calibration tolerances before any analyte data is accepted.
Comparative MS workflow for 3-(4-Methylphenyl)benzamide analysis.
Protocol A: GC-EI-MS Analysis
-
Sample Preparation: Dissolve 3-(4-Methylphenyl)benzamide in GC-grade methanol to a final concentration of 1 mg/mL.
-
Self-Validation Checkpoint (SST): Inject a perfluorotributylamine (PFTBA) tuning standard. Pass criteria: The system must resolve m/z 69, 219, and 502 with an isotopic mass accuracy of ±0.1 Da, and the m/z 69/219 abundance ratio must fall within the manufacturer's specified tuning range. Do not proceed if the tune fails.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Temperature program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Mass Spectrometry: Operate the ion source at 230°C with an electron energy of 70 eV. Acquire full-scan spectra from m/z 50 to 300.
Protocol B: LC-ESI-HRMS/MS Analysis
-
Sample Preparation: Dilute the stock solution to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.
-
Self-Validation Checkpoint (SST): Infuse a standard positive ion calibration mix (e.g., caffeine, MRFA, Ultramark 1621). Pass criteria: Mass accuracy must be < 2 ppm for all calibration masses. This validates the time-of-flight (TOF) or Orbitrap mass analyzer's calibration.
-
Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.4 mL/min.
-
Mass Spectrometry: Operate in positive ESI mode with a capillary voltage of 3.0 kV. Isolate the precursor ion (m/z 212.1) in the quadrupole (isolation window 1.0 Da). Apply a Normalized Collision Energy (NCE) sweep of 20–35 eV to generate the product ion spectrum, capturing the m/z 195, 167, and 152 transitions.
References
-
Mass Spectrometry Interpretation of Benzamide. AskFilo. Available at:[Link]
-
Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry / PubMed. Available at: [Link]
-
Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. ChemRxiv. Available at:[Link]
A Senior Application Scientist's Guide to Validating 3-(4-Methylphenyl)benzamide Purity: A Comparative Analysis of Elemental Analysis and Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of elemental analysis and other key analytical techniques for validating the purity of 3-(4-Methylphenyl)benzamide (C₁₄H₁₃NO), a crucial intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The molecular structure of 3-(4-Methylphenyl)benzamide dictates its theoretical elemental composition, which serves as the fundamental benchmark for purity assessment via elemental analysis. With a molecular formula of C₁₄H₁₃NO and a molar mass of 211.26 g/mol , the theoretical percentages are:
-
Carbon (C): 79.59%
-
Hydrogen (H): 6.20%
-
Nitrogen (N): 6.63%
-
Oxygen (O): 7.57%
Deviation from these theoretical values in an experimental setting can indicate the presence of impurities.
The Role of Elemental Analysis: A Foundational Pillar of Purity Assessment
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a robust and cost-effective technique for determining the elemental composition of a sample.[1][2] It serves as a primary indicator of bulk purity. The technique relies on the complete combustion of the sample, followed by the quantitative analysis of the resulting gaseous products (CO₂, H₂O, and N₂).[2]
Why it's a trusted method: Its strength lies in its precision and accuracy for determining the mass fractions of C, H, and N.[3] For a compound like 3-(4-Methylphenyl)benzamide, a significant deviation from the theoretical percentages for these elements would strongly suggest the presence of impurities containing different elemental ratios. Many chemistry journals have historically considered a deviation of ±0.4% from the calculated values as acceptable for confirming sufficient purity.[4]
However, elemental analysis is not without its limitations. It is a bulk analysis technique and does not provide information about the specific nature or number of impurities. For instance, an isomeric impurity would go undetected. Therefore, it is crucial to employ orthogonal methods—analytical techniques that measure different chemical properties—to build a comprehensive purity profile.
Orthogonal Methods for a Comprehensive Purity Profile
To overcome the limitations of elemental analysis, a multi-pronged approach employing spectroscopic and chromatographic techniques is essential.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a cornerstone technique for assessing the purity of synthesized compounds by separating them from impurities.[5] It is highly sensitive and can detect even trace amounts of by-products, starting materials, or degradation products.[6]
Causality in Method Selection: For aromatic amides like 3-(4-Methylphenyl)benzamide, reversed-phase HPLC using a C18 column is typically the method of choice.[5][7] The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase (C18) and a polar mobile phase. The use of a UV detector is effective due to the aromatic nature of the compound, which provides strong chromophores.
Mass Spectrometry (MS): Unveiling Impurity Identity
Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for not only separating impurities but also for identifying them.[8][] MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight of impurities.[10] High-resolution mass spectrometry (HRMS) can even provide the elemental composition of these impurities, offering critical clues to their structure.[8][10]
Expert Insight: In early drug development, nominal mass data from LC-MS is often sufficient to propose impurity structures based on knowledge of the synthetic route.[10] As a project progresses, HRMS becomes invaluable for elucidating the structures of unknown compounds with high confidence.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds.[11][12][13] Both ¹H and ¹³C NMR are crucial for confirming the identity of 3-(4-Methylphenyl)benzamide and for detecting and identifying impurities.[11]
Why it's authoritative: NMR provides information on the chemical environment of each atom in the molecule.[11] The presence of unexpected signals in an NMR spectrum is a clear indication of impurities. Furthermore, quantitative NMR (qNMR) can be used to determine the purity of a sample with high accuracy by integrating the signals of the analyte against a certified internal standard.
Comparative Analysis of Purity Validation Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| Elemental Analysis (CHN) | Combustion and detection of resulting gases. | Elemental composition (%C, %H, %N).[2] | Cost-effective, high precision for bulk purity.[1][2] | Does not identify specific impurities; insensitive to isomeric impurities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases.[8] | Number and relative quantity of impurities. | High sensitivity and resolving power for separating mixtures.[6] | Impurity identification requires a reference standard or coupling with MS. |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions.[10] | Molecular weight and elemental composition of impurities.[10] | High sensitivity and specificity for impurity identification.[6][10] | Can be complex to interpret without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field.[11] | Detailed molecular structure, identification and quantification of impurities.[11][12] | "Gold standard" for structural elucidation; quantitative capability.[13] | Lower sensitivity compared to MS; can be expensive. |
Experimental Protocols
Elemental (CHN) Analysis
This protocol is based on standard combustion analysis methods.[14][15][16][17]
-
Sample Preparation: Accurately weigh 1-3 mg of the dried 3-(4-Methylphenyl)benzamide sample into a tin capsule.
-
Combustion: Place the capsule into the autosampler of a CHN analyzer. The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) in a stream of oxygen.
-
Gas Separation: The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a series of columns to separate the individual gases.
-
Detection: The concentration of each gas is measured by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample based on the detector response and the sample weight.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general method for the analysis of aromatic amides.
-
Sample Preparation: Prepare a stock solution of 3-(4-Methylphenyl)benzamide in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute this solution with the initial mobile phase to a working concentration of about 50-100 µg/mL.[5]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of the main compound and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Methylphenyl)benzamide in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the observed chemical shifts, multiplicities, and integration values with the expected spectrum for the pure compound. Any unassigned peaks may indicate the presence of impurities.
Integrated Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of 3-(4-Methylphenyl)benzamide, integrating elemental analysis with orthogonal techniques.
Caption: Integrated workflow for purity validation of 3-(4-Methylphenyl)benzamide.
Conclusion
Validating the purity of 3-(4-Methylphenyl)benzamide requires a multi-faceted analytical approach. While elemental analysis provides a reliable and cost-effective measure of bulk purity, it should not be used in isolation. A comprehensive and scientifically sound purity assessment must integrate orthogonal techniques such as HPLC for impurity profiling, mass spectrometry for impurity identification, and NMR spectroscopy for definitive structural confirmation. This integrated strategy provides a self-validating system, ensuring the highest level of confidence in the quality of the synthesized compound for research and development applications.
References
-
ASTM D5291-01 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2002). Retrieved from [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
General Chapters: <471> OXYGEN FLASK COMBUSTION - Pharmacopeia. Retrieved from [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). Retrieved from [Link]
-
Elemental Analysis CHNS (O) - Testing Methods - Auriga Research. (2025). Retrieved from [Link]
-
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - ASTM. (2016). Retrieved from [Link]
-
D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants - ASTM. (2021). Retrieved from [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. Retrieved from [Link]
-
Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021). Retrieved from [Link]
-
Astm D5291-21 | PDF | Petroleum | Materials - Scribd. (2024). Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016). Retrieved from [Link]
-
High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. (2025). Retrieved from [Link]
-
NMR Spectroscopy - MSU chemistry. Retrieved from [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. (2019). Retrieved from [Link]
-
CHN Analysis | Exeter Analytical (UK) Ltd | Coventry. Retrieved from [Link]
-
NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (2023). Retrieved from [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. (2025). Retrieved from [Link]
-
An International Study Evaluating Elemental Analysis - PMC - NIH. Retrieved from [Link]
-
Elemental analysis: operation & applications - Elementar. Retrieved from [Link]
-
Synthesis and analysis of amides - Chemistry Education. Retrieved from [Link]
-
Oxygen Flask Combustion Method. Retrieved from [Link]
-
STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh. Retrieved from [Link]
Sources
- 1. aurigaresearch.com [aurigaresearch.com]
- 2. mt.com [mt.com]
- 3. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One moment, please... [sterlingpharmasolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. azolifesciences.com [azolifesciences.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants [store.astm.org]
- 16. D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants [store.astm.org]
- 17. img.antpedia.com [img.antpedia.com]
Spectroscopic Profiling of Biaryl Amides: A Comparative Guide to 3-(4-Methylphenyl)benzamide Characterization
Executive Summary & Scientific Context
In the development of biaryl scaffolds for kinase inhibitors and liquid crystals, 3-(4-Methylphenyl)benzamide represents a critical structural motif.[1] Unlike the common isomer N-(4-methylphenyl)benzamide (a secondary amide), this compound is a primary amide attached to a biaryl core, typically synthesized via Suzuki-Miyaura cross-coupling.[1]
Characterizing this compound presents a specific challenge: distinguishing the primary amide functionality (-CONH₂) from secondary amide byproducts and confirming the integrity of the biaryl linkage.
This guide compares the two dominant infrared spectroscopy modalities—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —to determine which yields the most reliable structural validation for this specific solid-phase compound.[1]
Structural Analysis & Predicted Spectral Fingerprint
Before selecting a method, we must establish the "Target Spectral Fingerprint" based on group frequency principles (Silverstein et al.). The molecule consists of three distinct vibrational domains:
-
Primary Amide Head: The diagnostic center.
-
Biaryl Core (Meta-substituted): The structural skeleton.[1]
-
Para-Tolyl Tail: The hydrophobic terminus.
Target Vibrational Modes (Vacuum/Solid State)
| Functional Group | Mode | Expected Frequency (cm⁻¹) | Diagnostic Significance |
| Primary Amide (-NH₂) | N-H Stretch (Asym/Sym) | 3350 / 3180 (Doublet) | Critical: Distinguishes from secondary amide (singlet).[1] |
| Carbonyl (C=O) | Amide I Stretch | 1650 – 1690 | Indicates H-bonding network strength.[1] |
| C-N / N-H | Amide II (Bend/Stretch) | 1620 – 1640 | Often overlaps with aromatic C=C; sharpness varies by method.[1] |
| Methyl (-CH₃) | C-H Stretch (Aliphatic) | 2920 / 2850 | Confirms presence of the tolyl group.[1] |
| Biaryl Linkage | Ar-H OOP Bending | 750 – 810 (Meta) 800 – 860 (Para) | Confirms 3-position substitution and 4-methylphenyl attachment. |
Comparative Methodology: ATR vs. KBr[2][3]
As researchers, we often default to ATR for speed. However, for crystalline primary amides like 3-(4-Methylphenyl)benzamide, the choice of technique fundamentally alters the data quality regarding Hydrogen Bonding and Resolution.
Experimental Workflow
Figure 1: Characterization workflow emphasizing the divergent utility of ATR and KBr techniques.
Protocol A: Diamond ATR (High Throughput)
-
Mechanism: Uses an evanescent wave penetrating 0.5–2.0 µm into the sample.
-
Protocol:
-
Place 2 mg of dry solid on the Diamond crystal.
-
Apply high pressure (clamp) to ensure optical contact.
-
Acquire 16 scans at 4 cm⁻¹ resolution.[1]
-
-
Observation: Primary amides often show "peak shifting" in ATR due to the refractive index dispersion near strong absorption bands (like C=O).
Protocol B: KBr Pellet (High Resolution)
-
Mechanism: Transmission of light through a dilute dispersion in an ionic lattice.[1]
-
Protocol:
-
Mix 1 mg sample with 100 mg spectroscopic grade KBr (dried at 110°C).
-
Grind in an agate mortar to <2 µm particle size (avoids Christiansen scattering).
-
Press at 10 tons for 2 minutes to form a transparent disc.
-
-
Observation: Provides the "true" absorption frequencies but is susceptible to moisture (hygroscopic KBr) appearing as a broad -OH band at 3400 cm⁻¹.[1]
Performance Comparison & Data Analysis
The following table contrasts the performance of these methods specifically for 3-(4-Methylphenyl)benzamide .
| Feature | ATR (Diamond/ZnSe) | Transmission (KBr Pellet) | Senior Scientist's Verdict |
| N-H Resolution | Medium. The doublet (3350/3180) may appear compressed or less resolved due to lower penetration depth at high wavenumbers.[1] | High. Distinct separation of asymmetric and symmetric N-H stretches.[1] Essential for proving primary amide structure.[1] | Use KBr for structural confirmation of the -NH₂ group.[1] |
| Amide I (C=O) | Shifted. Peak often appears 2–5 cm⁻¹ lower than transmission due to anomalous dispersion.[1] | Accurate. Represents the bulk crystalline environment. | Use ATR for routine batch-to-batch consistency, but correct for shift. |
| Sample Integrity | Non-Destructive. Sample can be recovered.[1][2] | Destructive. High pressure can induce polymorphic transitions in amides.[1] | Use ATR if the sample is precious or polymorph-sensitive.[1] |
| Water Interference | Low. Minimal path length through air/moisture.[1] | High. KBr absorbs water; broad -OH band can obscure the N-H doublet.[1] | ATR is superior for "wet" or hygroscopic samples.[1] |
Chemical Differentiation: Product vs. Precursor[1]
To validate the synthesis (Suzuki Coupling), one must compare the product against the starting material, 3-Bromobenzamide .
| Region | 3-Bromobenzamide (Precursor) | 3-(4-Methylphenyl)benzamide (Product) | Interpretation |
| 3000–2800 cm⁻¹ | Only aromatic C-H (>3000) | New Bands: 2920, 2850 (Aliphatic C-H) | Appearance of Methyl group confirms coupling.[1] |
| Fingerprint | Strong C-Br stretch (~500–600 cm⁻¹) | Absent | Disappearance of C-Br confirms conversion.[1] |
| 800–860 cm⁻¹ | Absent (Meta only) | Strong Band | Para-substitution pattern from the new tolyl ring.[1] |
Strategic Recommendation
For the characterization of 3-(4-Methylphenyl)benzamide , a dual-approach is recommended to satisfy publication standards (E-E-A-T):
-
Routine Screening: Use ATR to monitor the disappearance of the C-Br bond and the appearance of aliphatic C-H stretches during reaction monitoring. It is fast and requires no prep.
-
Structural Validation: For the final certificate of analysis or publication, generate a KBr spectrum . The resolution in the 3100–3500 cm⁻¹ region is required to clearly resolve the N-H doublet, definitively proving the primary amide has not been alkylated or hydrolyzed.
Figure 2: Decision matrix for selecting the appropriate spectroscopic technique.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (The authoritative text on group frequencies).
-
NIST Mass Spectrometry Data Center. Benzamide, N-(4-methylphenyl)- (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[3][4]
-
Specac Application Notes. ATR vs. Transmission: A Comparative Study for Solid Samples.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Context for the synthesis of biaryl amides).
Sources
Comparative Crystallographic Analysis: N-(4-Methylphenyl)benzamide
[1][2]
Executive Summary & Structural Disambiguation
Objective: To analyze the solid-state architecture of N-(4-Methylphenyl)benzamide (N4MPBA) and compare it with related benzanilide derivatives. Significance: Benzamides are privileged scaffolds in medicinal chemistry (e.g., histone deacetylase inhibitors, kinase inhibitors).[1] Understanding their crystal packing—specifically the competition between intermolecular hydrogen bonding and steric torsion—is vital for optimizing drug formulation and solubility.
Structural Isomerism: Biphenyl vs. Benzanilide
| Feature | Target: N-(4-Methylphenyl)benzamide | Isomer: 3-(4-Methylphenyl)benzamide |
| Core Scaffold | Benzanilide (N-linked) | Biphenyl (C-C linked) |
| Linker | -CO-NH- (Amide Bridge) | Direct C-C bond between rings |
| Role | Model for peptide/amide stacking | Scaffold for PARP inhibitors |
| Key Interaction | Strong N-H...O intermolecular chains | Twisted biaryl stacking |
| Data Status | High Availability (Pbca) | Theoretical/Proprietary |
Note: This guide focuses on the experimentally verified N-(4-Methylphenyl)benzamide structure (Gowda et al., 2008) as the primary dataset.[1]
Crystallographic Data Profile
The following data is derived from single-crystal X-ray diffraction studies (Mo Kα radiation, 295 K).
Crystal Data Table
| Parameter | N-(4-Methylphenyl)benzamide | N-Phenylbenzamide (Reference) | 4-Methyl-N-(4-methylphenyl)benzamide |
| Formula | C₁₄H₁₃NO | C₁₃H₁₁NO | C₁₅H₁₅NO |
| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | Pbca (No.[1][2] 61) | Pbca | C2/c |
| a (Å) | 9.1117(3) | 9.44 | 13.3236(5) |
| b (Å) | 9.8336(2) | 9.92 | 5.3591(2) |
| c (Å) | 26.0616(10) | 20.20 | 17.3525(6) |
| Volume (ų) | 2335.14 | ~1890 | 1238.06 |
| Z (Molecules/Cell) | 8 | 4 | 4 |
| Calc.[1] Density | 1.202 Mg/m³ | 1.21 Mg/m³ | 1.208 Mg/m³ |
| Dihedral Angle | 63.41(5)° | ~58° | 59.6(5)° |
Key Structural Insights
-
Conformation : The molecule is non-planar.[1][3] The central amide group (-NH-CO-) is twisted relative to the benzoyl ring (20.5°) and the aniline ring, creating a dihedral angle of 63.41° between the two aromatic planes.[1] This twist is critical for disrupting π-π stacking, which enhances solubility compared to planar analogs.[1]
-
Supramolecular Synthons : The packing is driven by N—H...O hydrogen bonds (2.416 Å), forming infinite 1D chains along the b-axis. These chains are stabilized by weak C—H...π interactions but lack strong π-π stacking due to the twisted conformation.[1]
Comparative Performance Analysis
This section evaluates how the "4-Methyl" substitution affects solid-state properties compared to alternatives.
Comparison 1: Solubility & Packing Efficiency
-
N-(4-Methylphenyl)benzamide (Pbca) vs Unsubstituted N-Phenylbenzamide (Pbca) [1]
-
Observation : The addition of the 4-methyl group expands the c-axis significantly (26.06 Å vs 20.20 Å) but maintains the orthorhombic Pbca symmetry.[1]
-
Impact : The "methyl bump" acts as a spacer, reducing packing density slightly (1.202 vs 1.21 Mg/m³). This lower density often correlates with higher dissolution rates , making the methylated derivative a superior model for orally bioavailable drugs.
-
Comparison 2: Stability & Polymorphism[1][4]
-
N-(4-Methylphenyl)benzamide vs 4-Methyl-N-(4-methylphenyl)benzamide (C2/c) [1][2]
-
Observation : Double methylation (on both rings) forces the molecule into a higher symmetry space group (C2/c) with disordered methyl positions.[1]
-
Risk : The C2/c structure exhibits disorder, indicating a flatter energy landscape with higher polymorphism risk . The mono-methylated N-(4-methylphenyl)benzamide (Pbca) is more ordered and robust, suggesting better shelf-stability for formulation.[1]
-
Experimental Protocols
To replicate these results or synthesize the biphenyl analog, follow these standardized workflows.
Protocol A: Crystallization (Slow Evaporation)
Objective : Grow diffraction-quality single crystals.[1]
-
Solvent Selection : Dissolve 50 mg of the compound in 5 mL of Ethanol:DMF (9:1) . The DMF prevents rapid precipitation, while Ethanol allows evaporation.[1]
-
Filtration : Filter through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
Nucleation : Cover the vial with Parafilm and poke 3-5 small holes.[1] Store at 295 K (Room Temp) in a vibration-free environment.
-
Harvesting : Colorless block-like crystals (approx. 0.3 x 0.2 x 0.1 mm) appear after 5-7 days.[1]
Protocol B: Data Collection & Refinement
-
Instrument : Oxford Diffraction Xcalibur (Mo Kα, λ = 0.71073 Å).
-
Strategy : Collect ω-scans with 1.0° frame width.
-
Refinement : Use SHELXL-97.[1][2] Refine amide H atoms isotropically; constrain methyl H atoms using a riding model (AFIX 137).
-
Validation : Check for solvent voids using PLATON/SQUEEZE if density is anomalously low (<1.15 Mg/m³).
Visualizing the Solid-State Architecture
The following diagram illustrates the hierarchical assembly of the crystal lattice, from molecular conformation to supramolecular packing.
Caption: The twisted conformation (top) prevents flat stacking, forcing the formation of 1D hydrogen-bonded chains (blue) that pack into a 3D lattice via weak van der Waals forces.[1]
References
-
Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008).[1] N-(4-Methylphenyl)benzamide.[1][2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(2), o83.[1]
-
Gowda, B. T., et al. (2009).[1] 4-Methyl-N-(4-methylphenyl)benzamide.[1][2][5] Acta Crystallographica Section E, 65, o630.[1][2]
-
Faigel, G., et al. (2008).[1] Crystal structure and packing of benzanilide derivatives. Journal of Chemical Crystallography. (Contextual comparison for Pbca space group trends).
Comparative Stability Guide: 3-(4-Methylphenyl)benzamide vs. Standard Benzamide Derivatives
Benzamide derivatives are foundational pharmacophores in modern drug discovery, frequently utilized in the design of CNS therapeutics, HDAC inhibitors, and targeted oncology agents. However, the clinical translation of these compounds is often bottlenecked by their metabolic lability—specifically, their susceptibility to amidase-mediated hydrolysis and cytochrome P450 (CYP450) oxidation.
The introduction of a bulky biaryl system, such as in 3-(4-Methylphenyl)benzamide (a tolyl-substituted biphenyl-3-carboxamide), fundamentally alters the molecule's physicochemical and metabolic stability profile. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the stability of 3-(4-Methylphenyl)benzamide against standard, unshielded benzamide derivatives, complete with mechanistic insights and self-validating experimental protocols.
Mechanistic Insights: The Causality Behind Stability Shifts
To optimize lead compounds, researchers must understand why structural modifications alter degradation pathways. The shift from a standard benzamide to 3-(4-Methylphenyl)benzamide introduces two competing stability dynamics:
A. Steric Shielding vs. Amidase Cleavage
Standard, unshielded benzamides are highly susceptible to enzymatic hydrolysis by hepatic carboxylesterases and amidases ()[1]. The enzymatic transition state requires a direct nucleophilic attack on the carbonyl carbon of the amide bond. In 3-(4-Methylphenyl)benzamide, the bulky 4-methylphenyl group at the meta-position projects into the enzyme's binding pocket. This creates severe steric hindrance that physically restricts the catalytic triad from accessing the amide bond, significantly lowering the rate of hydrolytic cleavage ()[2].
B. Benzylic Oxidation as a Metabolic Sink
While the biphenyl core successfully protects the amide bond from hydrolysis, the addition of the 4-methyl group introduces a new metabolic "soft spot." CYP450 enzymes (primarily CYP3A4 and CYP2C9) readily abstract a hydrogen atom from the benzylic methyl group. This leads to rapid oxidation, forming a hydroxymethyl metabolite, which can further oxidize into a carboxylic acid ()[3]. Consequently, the primary clearance mechanism shifts entirely from hydrolysis to oxidation, fundamentally altering the drug's pharmacokinetic half-life ()[4].
Metabolic pathways: Amidase hydrolysis (standard benzamides) vs. CYP450 oxidation (biphenyls).
Comparative Data Analysis
The following tables summarize benchmark stability data, illustrating the trade-offs between chemical robustness and metabolic clearance.
Table 1: Comparative Chemical Stability (Half-life at 37°C)
Observation: The steric bulk of the biphenyl system provides superior protection against base-catalyzed chemical hydrolysis compared to standard benzamides.
| Compound | pH 1.2 (Gastric Sim.) | pH 7.4 (Plasma Sim.) | pH 10.0 (Accelerated Basic) |
| Standard Benzamide | > 48 h | > 72 h | 12.5 h |
| 3-(4-Methylphenyl)benzamide | > 72 h | > 72 h | > 48.0 h |
Table 2: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)
Observation: While amide hydrolysis is blocked in the biphenyl derivative, overall intrinsic clearance increases due to the rapid benzylic oxidation of the 4-methyl group.
| Compound | Intrinsic Clearance ( | Half-life ( | Primary Clearance Pathway |
| Standard Benzamide | 45.2 µL/min/mg | 15.3 min | Amidase Hydrolysis (Benzoic Acid) |
| 3-(4-Methylphenyl)benzamide | 85.6 µL/min/mg | 8.1 min | CYP450 Oxidation (Hydroxymethyl) |
Self-Validating Experimental Protocols
A rigorous stability assay must be a self-validating system. An assay without internal controls cannot distinguish between actual compound stability and a failure of the enzymatic matrix.
Protocol 1: In Vitro Microsomal Stability (Metabolic Clearance)
Self-validating in vitro microsomal stability workflow using LC-MS/MS quantification.
-
Preparation of the Incubation Matrix :
-
Action: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
Causality: Mg²⁺ is a mandatory cofactor for CYP450 activity. Maintaining a strict pH of 7.4 ensures the enzymes remain in their native, active conformation.
-
-
System Validation Controls (Critical Step) :
-
Action: Run parallel incubations with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control).
-
Causality: This step self-validates the assay. If Verapamil is not rapidly cleared, the HLM batch has lost enzymatic viability, and the entire assay must be discarded.
-
-
Reaction Initiation :
-
Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the test compound (1 µM final) and NADPH (1 mM final).
-
Causality: NADPH provides the reducing equivalents required for CYP450-mediated benzylic oxidation. Pre-incubation prevents temperature-shock artifacts in enzyme kinetics.
-
-
Time-Course Sampling & Quenching :
-
Action: At
minutes, withdraw 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). -
Causality: Cold acetonitrile instantly denatures the proteins, halting all enzymatic activity to preserve the exact compound ratio at that specific time point. The internal standard corrects for any volumetric losses during sample transfer.
-
-
Centrifugation and Analysis :
-
Action: Centrifuge at 15,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate
. -
Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging and ion suppression during mass spectrometry.
-
Protocol 2: Accelerated Chemical Hydrolysis Kinetics
-
Buffer Preparation :
-
Action: Prepare standardized buffers at pH 1.2 (0.1 N HCl) and pH 10.0 (borate buffer).
-
Causality: Testing at these extremes simulates the harsh gastric environment (pH 1.2) and accelerates base-catalyzed nucleophilic attack (pH 10.0) to rapidly identify shelf-life liabilities.
-
-
Incubation & Sampling :
-
Action: Dissolve compounds in a 5% DMSO/Buffer co-solvent system to a final concentration of 10 µM. Incubate at an accelerated temperature of 60°C.
-
Causality: The 5% DMSO ensures the highly lipophilic 3-(4-Methylphenyl)benzamide remains completely in solution. According to the Arrhenius equation, elevated temperatures accelerate degradation, allowing for practical observation timeframes without waiting months for ambient degradation.
-
-
HPLC-UV Quantification :
-
Action: Monitor the disappearance of the parent peak and the appearance of the benzoic acid derivative peak at 254 nm.
-
Causality: UV detection at 254 nm captures the aromatic chromophores of both the parent benzamide and the hydrolyzed degradation products, allowing for accurate mass-balance calculations.
-
References
-
Title: A chemical rationale of drug stability and degradation- An insightful approach Source: International Journal of Clinical and Analytical Pharmacy URL: [Link]
-
Title: Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides Source: ChemMedChem (via PubMed Central) URL: [Link]
-
Title: The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide Source: Biochemical Pharmacology (via PubMed) URL: [Link]
-
Title: Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics Source: Molecules (MDPI) URL: [Link]
Sources
- 1. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-(4-Methylphenyl)benzamide
Hazard Assessment: Understanding the Compound
Key Potential Hazards:
-
Skin and Eye Irritation: Many benzamide compounds are known to cause skin and serious eye irritation.[2][4]
-
Harmful if Swallowed: Oral toxicity is a concern with related compounds.[2]
-
Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[2]
-
Reproductive Toxicity: Some benzamide derivatives are suspected of damaging fertility or the unborn child.[5]
-
Environmental Hazards: The environmental fate and ecotoxicity of 3-(4-Methylphenyl)benzamide are not well-documented. However, given its aromatic structure, it should be assumed to be potentially harmful to aquatic life and persistent in the environment. Therefore, it must not be released into the environment.[6][7]
Due to these potential hazards, 3-(4-Methylphenyl)benzamide must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[8]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 3-(4-Methylphenyl)benzamide for any purpose, including disposal, appropriate personal protective equipment must be worn.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which may cause irritation. |
| Body Protection | A laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter may be necessary if handling large quantities or if dust is generated. | To prevent inhalation of airborne particles that could cause respiratory irritation. The necessity should be determined by a risk assessment of the specific procedure. |
Spill Management: A Swift and Safe Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Minor Spills (Solid):
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Don Appropriate PPE: Ensure all personnel involved in the cleanup are wearing the correct PPE.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent.[9] Avoid raising dust.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any residual vapors.
Major Spills:
In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.
Waste Collection and Labeling: Ensuring a Clear Chain of Custody
Proper collection and labeling of waste are paramount for safe storage and disposal.
-
Waste Container: Use a designated, chemically compatible, and leak-proof container for collecting waste 3-(4-Methylphenyl)benzamide.[8] The original product container is often a suitable choice. The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "3-(4-Methylphenyl)benzamide".[8] Also, include the date the waste was first added to the container and the name of the generating laboratory or researcher.
-
Segregation: Do not mix 3-(4-Methylphenyl)benzamide waste with other incompatible waste streams. It should be stored separately from strong acids and oxidizing agents.[1][6]
Final Disposal Route: A Responsible Conclusion
The disposal of 3-(4-Methylphenyl)benzamide must be handled by a licensed and certified hazardous waste disposal company.
Disposal Workflow:
Caption: Decision workflow for the disposal of 3-(4-Methylphenyl)benzamide.
Primary Disposal Method:
-
Incineration: The preferred method of disposal is high-temperature incineration at a licensed hazardous waste facility.[8] This process ensures the complete destruction of the organic molecule, minimizing its potential for environmental harm.
Disposal of Empty Containers:
-
Empty containers that held 3-(4-Methylphenyl)benzamide must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8] The rinsate from this cleaning process must be collected and disposed of as hazardous waste. After proper cleaning, the container can be managed as non-hazardous solid waste.
Regulatory Framework: Adherence to the Law
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[10] While 3-(4-Methylphenyl)benzamide is not specifically listed as a hazardous waste by the EPA, it may be classified as such based on its characteristics (e.g., toxicity). It is the responsibility of the waste generator (the laboratory) to make this determination. Given the potential hazards, it is prudent to manage it as a hazardous waste.
In Europe, the European Chemicals Agency (ECHA) oversees the regulation of chemicals, and waste disposal is governed by the Waste Framework Directive.[5][11]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and national regulations regarding hazardous waste disposal.
References
-
Substance Information - ECHA. (2025, March 26). European Chemicals Agency. Retrieved from [Link]
-
Safety Data Sheet. (2016, February 15). Kurita. Retrieved from [Link]
-
Substance Information - ECHA. (2023, January 12). European Chemicals Agency. Retrieved from [Link]
-
Material Safety Data Sheet Benzamide MSDS. (2010, June 10). Finar Limited. Retrieved from [Link]
-
3-amino-N-(4-methylphenyl)benzamide. PubChem. Retrieved from [Link]
-
Substance Information - ECHA. (2025, November 27). European Chemicals Agency. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Waste Code - RCRAInfo. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
N-(4-Methylphenyl)benzenesulfonamide Env. Fate/Transport. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Identity - ECHA CHEM. (n.d.). European Chemicals Agency. Retrieved from [Link]
-
3-Methyl-N-(4-methylphenyl)benzamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Search for chemicals. (n.d.). European Chemicals Agency. Retrieved from [Link]
-
Benzamide, N-[(4-methylphenyl)sulfonyl]- - Toxics Release Inventory. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Regulatory and Guidance Information by Topic: Waste. (2025, August 4). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Benzamide, N-[(4-methylphenyl)sulfonyl]- - Exposure. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Broflanilide: Review of U.S. Patent Search Submission. (2020, June 10). Regulations.gov. Retrieved from [Link]
-
Fate of Pharmaceuticals and Their Transformation Products in Four Small European Rivers Receiving Treated Wastewater. (2016, May 6). ResearchGate. Retrieved from [Link]
Sources
- 1. actylislab.com [actylislab.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. epa.gov [epa.gov]
- 11. Substance Information - ECHA [echa.europa.eu]
Personal protective equipment for handling 3-(4-Methylphenyl)benzamide
Comprehensive Safety and Operational Guide for Handling 3-(4-Methylphenyl)benzamide
As drug development professionals, we frequently encounter novel active pharmaceutical ingredients (APIs) and intermediates that lack extensive toxicological profiling. 3-(4-Methylphenyl)benzamide (also known as 4'-methylbiphenyl-3-carboxamide) is a lipophilic, biologically active organic solid often utilized in early-stage receptor antagonist and kinase inhibitor research.
Because this specific compound lacks a formal Occupational Exposure Limit (OEL), laboratory safety cannot rely on static assumptions. Instead, we must utilize the NIOSH Occupational Exposure Banding (OEB) process to establish a scientifically rigorous safety baseline[1]. This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that your protective measures dynamically adapt to the physical state of the chemical.
Mechanistic Rationale for PPE Selection
Expertise in laboratory safety requires understanding the causality behind protective equipment. The hazards posed by 3-(4-Methylphenyl)benzamide shift dramatically depending on whether it is handled as a dry powder or in solution.
-
Dermal Protection (The Carrier Effect): The biphenyl core of 3-(4-Methylphenyl)benzamide is highly lipophilic. While the dry powder struggles to penetrate the stratum corneum, dissolving the compound in standard biological assay vehicles (like DMSO or DMF) creates a severe permeation hazard. DMSO acts as a potent carrier, rapidly transporting dissolved solutes through standard nitrile gloves and human skin. Therefore, double-gloving is mandatory during solubilization. If the outer glove is breached by the solvent, the inner glove maintains the barrier while the operator safely doffs the contaminated layer.
-
Respiratory Protection (Vapors vs. Particulates): Gravimetric transfer of dry benzamide powders generates micro-aerosols due to static repulsion. An N95 respirator provides excellent protection against these solid particulates. However, N95 respirators offer zero protection against solvent gases and vapors[2]. If the compound is being handled in a volatile solution outside of a ventilated enclosure, an elastomeric half-mask with an organic vapor cartridge is required.
Quantitative Safety Specifications
To ensure compliance with USP <800> standards for uncharacterized API handling[2], all quantitative operational parameters are summarized below.
| Parameter | Dry Powder Handling | Solution Handling (e.g., DMSO/DMF) | Mechanistic Rationale |
| Glove Specification | Single Nitrile (≥ 0.10 mm) | Double Nitrile (≥ 0.14 mm outer) | Solvents act as carriers, exponentially increasing dermal permeation rates. |
| Respiratory Gear | N95 / N100 Particulate Mask | Elastomeric Mask (Organic Vapor) | N95s offer no protection against solvent vapors[2]. |
| Ventilation (C-SEC) | ≥ 12 Air Changes Per Hour | ≥ 12 Air Changes Per Hour | Mandated baseline for uncharacterized API storage and handling[2]. |
| Engineering Control | C-PEC (Powder Containment Hood) | C-PEC (Class II BSC or Fume Hood) | Prevents aerosolized particulates or vapors from entering the operator's breathing zone. |
Workflow Logic and Decision Matrix
Decision matrix and workflow logic for PPE selection based on the physical state of the API.
Operational Plan: Gravimetric Transfer and Solubilization
This protocol is designed as a self-validating system . By incorporating secondary containment and visual checkpoints, the operator can continuously verify that the safety envelope remains unbreached.
Step 1: Environmental Priming & Garbing
-
Verify the Containment Primary Engineering Control (C-PEC) is operational and maintaining negative pressure.
-
Don a disposable, low-linting gown with closed cuffs.
-
Don inner nitrile gloves, ensuring they are tucked under the gown cuffs. Don outer chemotherapy-rated gloves over the gown cuffs. This creates an interlocking seal.
Step 2: Static Mitigation & Setup (Self-Validation Checkpoint)
-
Place a disposable, high-contrast secondary containment tray inside the C-PEC. Place the analytical balance on this tray.
-
Validation: Any microscopic powder spills during transfer will fall onto the high-contrast tray, immediately alerting the operator to a containment breach.
-
Engage an anti-static bar near the balance. Biphenyl amides hold static charge; neutralizing the field prevents the powder from repelling off the spatula and aerosolizing.
Step 3: Transfer and Solubilization
-
Perform the gravimetric transfer of 3-(4-Methylphenyl)benzamide into the target vial.
-
Crucial Rule: Do not transport the dry powder across the laboratory to a solvent station. Bring the solvent to the powder. Add the vehicle (e.g., DMSO) directly to the vial inside the C-PEC. Cap the vial tightly before removing it from the hood.
Step 4: Doffing & Decontamination
-
Wipe down the exterior of the sealed vial with an appropriate solvent-dampened wipe before removal.
-
Carefully remove the outer gloves inside the C-PEC, turning them inside out to trap any trace API. Dispose of them in a designated hazardous waste container[3].
Emergency Spill Response
Spills must be contained and cleaned immediately only by qualified personnel wearing appropriate PPE[2].
-
Isolate: Immediately restrict access to the spill area.
-
Upgrade PPE: If the spill involves a solvent solution outside a C-PEC, immediately upgrade respiratory protection to an elastomeric mask with organic vapor cartridges.
-
Contain: Surround the spill with absorbent pads. Do not spray liquids directly onto dry powder spills, as this will cause aerosolization. Instead, gently place damp absorbent pads over the powder.
-
Deactivate & Clean: Use a validated chemical deactivation agent (e.g., a sodium hypochlorite solution, followed by a neutral detergent, and finally sterile water) to clean the surface.
-
Dispose: Treat all cleanup materials, including the PPE worn during the response, as hazardous API waste.
References
- The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132). Centers for Disease Control and Prevention (CDC).
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
- 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS. United States Pharmacopeia (USP-NF).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
